N-Acetyl-L-arginine dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXDHOAJIMUEB-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347724 | |
| Record name | (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210545-23-6 | |
| Record name | (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vivo Mechanism of Action of N-Acetyl-L-arginine Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-L-arginine dihydrate is an acetylated derivative of the semi-essential amino acid L-arginine. Emerging evidence suggests that its primary in vivo mechanism of action is as a prodrug that, following administration, undergoes deacetylation to yield L-arginine. This liberated L-arginine then serves as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes. The acetylation of L-arginine is believed to enhance its bioavailability, potentially offering a more efficient means of elevating systemic L-arginine levels compared to direct L-arginine supplementation. This guide provides a comprehensive overview of the proposed mechanism of action, supported by available data on related compounds, and details relevant experimental methodologies.
Proposed In Vivo Metabolism and Bioactivation
The central hypothesis for the in vivo action of this compound is its conversion to L-arginine. This bioactivation is likely mediated by a class of enzymes known as acylases (amidohydrolases), which are present in various tissues, with notable activity in the kidneys.[1][2] These enzymes catalyze the hydrolysis of N-acetylated amino acids, releasing the free amino acid and acetate.
Specifically, Acylase I has been shown to effectively convert N-acetylhistidine to histidine in vivo, with the kidney being a primary site of this activity.[2] While the specific activity of acylases on N-Acetyl-L-arginine has not been extensively characterized in vivo, the known substrate promiscuity of these enzymes supports the likelihood of a similar deacetylation process.
The proposed metabolic pathway is as follows:
Core Mechanism of Action: Nitric Oxide Synthesis
Following its conversion to L-arginine, the primary mechanism of action is the enhancement of nitric oxide (NO) synthesis. L-arginine is the sole physiological substrate for nitric oxide synthase (NOS) enzymes. There are three main isoforms of NOS:
-
Endothelial NOS (eNOS or NOS3): Primarily found in endothelial cells, it produces NO that plays a crucial role in vasodilation, regulation of blood pressure, and inhibition of platelet aggregation and leukocyte adhesion.
-
Neuronal NOS (nNOS or NOS1): Found in neuronal tissue, it is involved in neurotransmission and synaptic plasticity.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells in response to inflammatory stimuli, producing large amounts of NO involved in the immune response.
The enzymatic reaction catalyzed by NOS involves the conversion of L-arginine to L-citrulline, with the concomitant production of NO. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).
The downstream signaling cascade initiated by NO, particularly from eNOS, is central to its cardiovascular effects. NO diffuses from endothelial cells into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately smooth muscle relaxation and vasodilation.
Quantitative Data from In Vivo Studies
Direct in vivo quantitative data for this compound is scarce in publicly available literature. However, studies on L-arginine and its combination with N-acetylcysteine (NAC) provide valuable insights into the potential effects.
Table 1: Effects of L-arginine and N-acetylcysteine (NAC) + L-arginine on Cardiovascular Parameters in Humans
| Parameter | Study Population | Intervention | Duration | Key Findings | Reference |
| Systolic Blood Pressure | 24 male patients with type 2 diabetes and hypertension | Oral NAC (1.2 g/day ) + L-arginine (1.66 g/day ) | 6 months | Reduction from 151.5 ± 3.5 mmHg to 143.3 ± 4.0 mmHg (P<0.05) | [3] |
| Diastolic Blood Pressure | 24 male patients with type 2 diabetes and hypertension | Oral NAC (1.2 g/day ) + L-arginine (1.66 g/day ) | 6 months | Reduction from 88.2 ± 0.7 mmHg to 84.4 ± 2.0 mmHg (P<0.05) | [3] |
| Forearm Blood Flow | 16 healthy males | Oral L-arginine (20 g/day ) | 28 days | No significant effect on acetylcholine-induced vasodilation | [4] |
| Plasma L-arginine Levels | 16 healthy males | Oral L-arginine (20 g/day ) | 28 days | No significant change in plasma L-arginine levels | [4] |
Table 2: Pharmacokinetic Parameters of L-arginine in Healthy Humans
| Parameter | Administration Route | Dose | Cmax | Tmax | Reference |
| L-arginine | Oral | 10 g | 50.0 ± 13.4 µg/mL | 1 hour | |
| L-arginine | Intravenous | 30 g over 30 min | 1390 ± 596 µg/mL | End of infusion |
Note: The data presented in these tables are not for this compound directly and should be interpreted with caution. They serve as a proxy for the potential effects following the conversion of this compound to L-arginine.
Experimental Protocols
Animal Model of Hypertension and Endothelial Dysfunction (Adapted from L-arginine studies)
-
Animal Model: Spontaneously hypertensive rats (SHR) or diet-induced models of hypercholesterolemia and atherosclerosis.
-
Drug Administration: this compound can be administered orally via gavage or in drinking water. Doses would need to be determined based on dose-ranging studies, but starting points could be extrapolated from L-arginine studies (e.g., 1-2 g/kg/day).
-
Measurement of Blood Pressure: Blood pressure can be monitored non-invasively using a tail-cuff system or invasively via carotid artery cannulation for continuous measurement.
-
Assessment of Endothelial Function:
-
In Vivo: Measurement of forearm blood flow (in larger animals) or regional blood flow using laser Doppler flowmetry in response to endothelium-dependent (e.g., acetylcholine) and -independent (e.g., sodium nitroprusside) vasodilators.
-
Ex Vivo: Isolated aortic rings or other vessels can be mounted in an organ bath to assess vasorelaxation responses to various agonists.
-
-
Biochemical Analyses:
-
Measurement of plasma/urine nitrate/nitrite (NOx) levels as an indicator of NO production.
-
Quantification of plasma L-arginine and N-Acetyl-L-arginine levels using HPLC or LC-MS/MS to assess pharmacokinetics and conversion.
-
Measurement of oxidative stress markers (e.g., malondialdehyde, 8-isoprostane).
-
Western blot analysis of eNOS, phosphorylated eNOS, and other relevant signaling proteins in tissue homogenates.
-
In Vivo Deacetylation Assay (Hypothetical Protocol)
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: A single intravenous or oral dose of this compound.
-
Sample Collection: Serial blood samples are collected at various time points post-administration. Kidney tissue is harvested at the end of the experiment.
-
Sample Preparation:
-
Plasma: Deproteinize plasma samples (e.g., with acetonitrile (B52724) or perchloric acid).
-
Kidney Tissue: Homogenize kidney tissue in a suitable buffer and prepare a cytosolic fraction by centrifugation.
-
-
Analytical Method:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of N-Acetyl-L-arginine and L-arginine in plasma and kidney homogenates.
-
-
Data Analysis:
-
Determine the pharmacokinetic profiles of both N-Acetyl-L-arginine and L-arginine.
-
Calculate the rate and extent of conversion of N-Acetyl-L-arginine to L-arginine.
-
Conclusion and Future Directions
The in vivo mechanism of action of this compound is strongly suggested to be that of a prodrug, which delivers L-arginine for subsequent conversion to nitric oxide by NOS. This proposed mechanism is supported by the known biochemistry of N-acetylated amino acids and the well-established physiological roles of L-arginine and nitric oxide. The acetylation is anticipated to improve the pharmacokinetic profile compared to L-arginine, potentially leading to more sustained elevations in plasma L-arginine levels and enhanced NO production.
However, there is a clear and significant gap in the literature regarding direct in vivo studies on this compound. To fully elucidate its mechanism of action and therapeutic potential, future research should focus on:
-
Pharmacokinetic and bioavailability studies directly comparing oral this compound to L-arginine.
-
In vivo deacetylation studies to confirm and quantify the conversion to L-arginine and identify the primary tissues and enzymes involved.
-
Preclinical efficacy studies in relevant animal models of cardiovascular and neurological diseases to provide quantitative data on its pharmacodynamic effects.
-
Clinical trials to evaluate the safety, tolerability, and efficacy of this compound in human populations.
By addressing these research gaps, a clearer understanding of the in vivo mechanism of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.
References
- 1. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term N-acetylcysteine and L-arginine administration reduces endothelial activation and systolic blood pressure in hypertensive patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl-L-arginine Dihydrate: Biochemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine dihydrate is a derivative of the semi-essential amino acid L-arginine, characterized by the acetylation of the alpha-amino group. This modification alters its biochemical properties, influencing its stability, bioavailability, and biological activity. As an endogenous metabolite, it is implicated in various physiological processes and holds potential for therapeutic applications, particularly in cardiovascular health and neuroprotection.[1] This technical guide provides a comprehensive overview of the biochemical properties, structure, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.
Biochemical Properties
This compound is a white crystalline powder.[1] Its key biochemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Source |
| Synonyms | Ac-L-Arg-OH·2H2O, Nα-Acetyl-L-arginine dihydrate | [1] |
| CAS Number | 210545-23-6 | [1] |
| Molecular Formula | C₈H₁₆N₄O₃·2H₂O | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 259 - 272 °C | [1] |
| Optical Rotation | [α]D²⁰ = 10 ± 2º (c=2 in H₂O) | [1] |
Table 2: Solubility and pKa
| Property | Value | Source |
| Solubility in Water | 50 mg/mL | [2] |
| Solubility in DMSO | 50 mg/mL | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| pKa (Strongest Acidic) | 3.68 | [3] |
| pKa (Strongest Basic) | 12.24 | [3] |
Structure
The molecular structure of N-Acetyl-L-arginine consists of an L-arginine core with an acetyl group attached to the α-amino nitrogen. The dihydrate form incorporates two water molecules into its crystal lattice.
Experimental Protocols
Synthesis of N-Acetyl-L-arginine
A general method for the synthesis of N-acylated L-arginine involves the reaction of L-arginine with an acylating agent, such as acetic anhydride (B1165640), under controlled pH conditions.
Protocol:
-
Dissolution: Dissolve L-arginine hydrochloride in a suitable buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Acylation: Gradually add acetic anhydride to the solution while maintaining the pH between 7 and 8 with the addition of a base (e.g., NaOH). The reaction is typically carried out at room temperature with constant stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, acidify the solution to a pH of approximately 3-4 with a suitable acid (e.g., HCl). This will protonate the carboxylic acid group.
-
Isolation: The product can be isolated by crystallization, followed by filtration and washing with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting crystals under vacuum to obtain N-Acetyl-L-arginine. To obtain the dihydrate form, crystallization from an aqueous solution under controlled humidity may be necessary.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying N-acetylated amino acids.
Protocol:
-
Dissolution: Dissolve the crude N-Acetyl-L-arginine in a minimal amount of hot deionized water.
-
Decolorization (Optional): If the solution has a color, add a small amount of activated charcoal and briefly heat the mixture. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of cold deionized water to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[5]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the quantitative analysis of N-Acetyl-L-arginine. The following is a representative protocol based on methods for similar compounds.
Protocol:
-
Column: A reversed-phase column, such as a Waters Xterra RP8 (150 x 4.6 mm, 5 µm), is suitable.[6][7][8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 4.5) and methanol (B129727) (e.g., 90:10 v/v) can be used.[6][7][8]
-
Flow Rate: A flow rate of 0.8 mL/min is a typical starting point.[6][7][8]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[6][7][8]
-
Detection: Monitor the effluent at a wavelength of 248 nm.[6][7][8]
-
Sample Preparation: Prepare standard and sample solutions in the mobile phase or a compatible solvent.
Signaling Pathways and Biological Role
N-Acetyl-L-arginine is an endogenous metabolite and its biological role is closely linked to the metabolism of L-arginine.[9] L-arginine is a key substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
The acetylation of L-arginine can influence its metabolic fate and transport across cell membranes. While L-arginine is directly converted to NO, N-Acetyl-L-arginine may act as a precursor or modulator of this pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. abmole.com [abmole.com]
- 3. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 7. [PDF] Development and Validation of A New RP-HPLC Method for Simultaneous Estimation of N-acetylcysteine and L-Arginine in Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
N-Acetyl-L-arginine Dihydrate: An In-Depth Technical Guide to its Role as an Endogenous Nitric Oxide Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine dihydrate is a derivative of the semi-essential amino acid L-arginine. It is gaining significant interest within the scientific community for its potential role as an endogenous precursor of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical conversion to nitric oxide, the downstream signaling pathways it activates, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.
While L-arginine is the well-established substrate for nitric oxide synthase (NOS) enzymes, the acetylation of L-arginine to form N-Acetyl-L-arginine may offer unique pharmacokinetic and pharmacodynamic properties, potentially leading to more controlled and sustained nitric oxide production. This guide will delve into the available scientific data to elucidate the role of this compound as a modulator of the nitric oxide signaling cascade.
Biochemical Properties and Metabolism
N-Acetyl-L-arginine is an N-acyl-alpha-amino acid.[1] Endogenously, N-acetylated amino acids can be formed through the action of specific N-acetyltransferases or via the breakdown of N-acetylated proteins.[1] While the precise metabolic pathways of exogenously supplied this compound are still under investigation, it is hypothesized to be deacetylated in vivo to yield L-arginine, which can then serve as a substrate for nitric oxide synthase (NOS).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Ac-L-Arg-OH·2H2O, Nα-Acetyl-L-arginine dihydrate | [2] |
| CAS Number | 210545-23-6 | [2] |
| Molecular Formula | C₈H₁₆N₄O₃·2H₂O | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Melting Point | 259 - 272 °C | [2] |
| Solubility | DMSO: 50 mg/mL (198.2 mM) | [3] |
The Nitric Oxide Synthesis Pathway
Nitric oxide is synthesized from the terminal guanidino nitrogen atom of L-arginine by a family of enzymes known as nitric oxide synthases (NOS). This process is a five-electron oxidation reaction that also produces L-citrulline as a co-product.[4] There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue and plays a role in neurotransmission.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells in response to immunological stimuli and is involved in host defense.
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells and is crucial for regulating vascular tone.[5]
The catalytic activity of nNOS and eNOS is dependent on calcium and calmodulin, while iNOS is largely calcium-independent.[6]
Figure 1. Proposed metabolic conversion of N-Acetyl-L-arginine to nitric oxide.
Downstream Signaling of Nitric Oxide
Once produced, nitric oxide, a lipophilic gas, readily diffuses across cell membranes to exert its biological effects. The primary and most well-characterized downstream signaling pathway of NO involves the activation of soluble guanylate cyclase (sGC).
-
Activation of Soluble Guanylate Cyclase (sGC): NO binds to the heme prosthetic group of sGC, inducing a conformational change that activates the enzyme.[7]
-
Synthesis of cyclic Guanosine (B1672433) Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]
-
Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[8]
-
Physiological Responses: Activated PKG phosphorylates various downstream target proteins, leading to a cascade of events that result in diverse physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[8]
References
- 1. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the activation of soluble guanylyl cyclase by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway and Synthesis of N-Acetyl-L-arginine Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-arginine is a significant metabolite involved in the biosynthesis of arginine in many organisms and is emerging as a compound of interest in various biomedical research fields. This technical guide provides a comprehensive overview of its metabolic pathway, detailing the enzymatic reactions and regulatory mechanisms. Furthermore, it presents a detailed protocol for the chemical synthesis of N-Acetyl-L-arginine dihydrate, a stable form of the compound suitable for experimental use. This document includes quantitative data, detailed experimental procedures, and visual diagrams of the metabolic and synthetic pathways to serve as a practical resource for researchers, scientists, and professionals in drug development.
Metabolic Pathway of N-Acetyl-L-arginine
In many prokaryotes, the biosynthesis of arginine proceeds through a pathway involving N-acetylated intermediates. This acetylation strategy is crucial as it prevents the spontaneous cyclization of early intermediates in the pathway[1]. N-Acetyl-L-arginine itself is not a direct intermediate in the primary linear or cyclic arginine biosynthetic pathways, which primarily utilize N-acetyl-L-glutamate and its derivatives[1][2][3]. Instead, the key acetylated intermediate that leads to arginine is N-acetyl-L-ornithine.
The metabolic relevance of N-Acetyl-L-arginine in mammals is less about de novo synthesis and more related to the overall pool of acetylated amino acids, which can be generated through the breakdown of N-terminally acetylated proteins or potentially through the action of N-acetyltransferases. Elevated levels of N-Acetyl-L-arginine have been observed in certain pathological conditions, such as hyperargininemia, making it a potential biomarker.
The core of the arginine biosynthetic pathway involving acetylated intermediates can be summarized in the following stages:
-
Formation of N-Acetyl-L-glutamate: The pathway is initiated by the acetylation of L-glutamate by N-acetylglutamate synthase (NAGS), utilizing acetyl-CoA as the acetyl donor[2][3][4][5]. In microorganisms, this step is a key regulatory point, often inhibited by the final product, L-arginine[4][6].
-
Conversion to N-Acetyl-L-ornithine: N-acetyl-L-glutamate is then sequentially converted to N-acetyl-γ-glutamyl-phosphate, N-acetyl-L-glutamate-γ-semialdehyde, and finally to N-acetyl-L-ornithine through the action of N-acetylglutamate kinase, N-acetyl-γ-glutamyl-phosphate reductase, and N-acetylornithine aminotransferase, respectively.
-
Deacetylation to L-Ornithine: N-acetyl-L-ornithine is deacetylated to form L-ornithine. This step is catalyzed by N-acetyl-L-ornithine deacetylase (also known as acetylornithinase)[2]. L-ornithine then enters the final steps of arginine synthesis.
Key Enzymes in the N-Acetylated Pathway to Arginine
| Enzyme | EC Number | Reaction | Organism Example |
| N-Acetylglutamate Synthase (NAGS) | 2.3.1.1 | L-glutamate + Acetyl-CoA → N-Acetyl-L-glutamate + CoA | Neisseria gonorrhoeae, Mammals |
| N-Acetyl-L-ornithine Deacetylase | 3.5.1.16 | N-Acetyl-L-ornithine + H₂O → L-Ornithine + Acetate | Escherichia coli |
Quantitative Data on Enzyme Kinetics
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| N-Acetyl-L-ornithine Deacetylase (Mn²⁺-loaded) | Escherichia coli | N-Acetyl-L-ornithine | 0.8 | 550 | 6.9 x 10⁵ |
Data sourced from a study on the argE-encoded N-acetyl-L-ornithine deacetylase from E. coli.
Metabolic Pathway Diagram
Synthesis of this compound
This compound can be reliably synthesized in the laboratory through the chemical acetylation of L-arginine using acetic anhydride (B1165640). The dihydrate form is often preferred for its stability.
Chemical Synthesis Workflow
The synthesis involves the reaction of the α-amino group of L-arginine with acetic anhydride in an aqueous basic solution, followed by purification through crystallization.
Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material | L-Arginine |
| Acetylating Agent | Acetic Anhydride |
| Typical Molar Ratio (Arginine:Acetic Anhydride) | 1 : 1.2 |
| Solvent | Water, Ethanol |
| Base | Sodium Bicarbonate |
| Expected Yield | ~85-95% |
Yield is dependent on reaction conditions and purification efficiency.
Experimental Protocols
Chemical Synthesis of this compound
This protocol describes the synthesis of this compound from L-arginine and acetic anhydride.
Materials:
-
L-Arginine (1 mole equivalent)
-
Sodium Bicarbonate (2.5 mole equivalents)
-
Deionized Water
-
Acetic Anhydride (1.2 mole equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
pH meter or pH paper
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of L-Arginine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-arginine (1 mole eq.) and sodium bicarbonate (2.5 mole eq.) in deionized water. Stir until all solids are dissolved.
-
Acetylation Reaction: Cool the solution in an ice bath. Add acetic anhydride (1.2 mole eq.) dropwise to the stirred solution using a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Acidification: Carefully acidify the reaction mixture to approximately pH 5 with concentrated HCl. Monitor the pH closely.
-
Concentration: Concentrate the solution using a rotary evaporator under reduced pressure to remove most of the water.
-
Crystallization: To the concentrated residue, add ethanol and stir. Cool the mixture in an ice bath to induce crystallization. The formation of white crystals of this compound should be observed.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Quantification of N-Acetyl-L-arginine by HPLC
This protocol provides a general method for the quantification of N-Acetyl-L-arginine in a sample using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
N-Acetyl-L-arginine standard
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Sample vials
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of N-Acetyl-L-arginine standard in deionized water. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing N-Acetyl-L-arginine in the mobile phase or a suitable solvent. Filter the sample and standard solutions through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example, a linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of N-Acetyl-L-arginine by comparing its peak area to the calibration curve.
Conclusion
This technical guide has provided a detailed overview of the metabolic pathway of N-acetylated intermediates in arginine biosynthesis and a practical, high-yield method for the chemical synthesis of this compound. The inclusion of quantitative data, step-by-step experimental protocols, and clear visual workflows aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with and understand the role of N-Acetyl-L-arginine in their respective fields. Further research into the specific roles of N-Acetyl-L-arginine in mammalian physiology and pathology is warranted and may unveil new therapeutic opportunities.
References
- 1. L-arginine biosynthesis II (acetyl cycle) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetylglutamate synthase: structure, function and defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Elucidating the Plasma Pharmacokinetic Profile of N-Acetyl-L-arginine Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vivo pharmacokinetic data for N-Acetyl-L-arginine dihydrate in plasma has not been published. This guide, therefore, provides a comprehensive framework of the requisite experimental protocols and analytical methodologies for researchers to determine these crucial parameters. The quantitative data presented in the tables are illustrative examples based on typical pharmacokinetic profiles and should not be considered as experimentally derived values for this compound.
Introduction
This compound is an acetylated derivative of the semi-essential amino acid L-arginine. L-arginine is a critical substrate for nitric oxide synthase (NOS), playing a vital role in various physiological processes, including vasodilation, neurotransmission, and immune response. The acetylation of L-arginine may potentially alter its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the plasma pharmacokinetics of this compound is paramount for evaluating its therapeutic potential and safety profile.
This technical guide outlines a comprehensive approach to characterizing the plasma pharmacokinetic profile of this compound. It details the necessary preclinical study design, experimental protocols, and bioanalytical methods required to generate essential pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL).
Hypothetical Pharmacokinetic Profile of this compound
While no specific data exists for this compound, we can hypothesize its pharmacokinetic behavior to guide experimental design. It is plausible that N-Acetyl-L-arginine may act as a prodrug of L-arginine, undergoing deacetylation in vivo. The extent and rate of this conversion will significantly impact the pharmacokinetic profiles of both the parent compound and the resulting L-arginine.
Proposed Experimental Design for a Preclinical Pharmacokinetic Study
A well-designed preclinical study is the cornerstone for accurately determining the pharmacokinetic profile of a new chemical entity. The following outlines a typical experimental design using a rodent model, such as Sprague-Dawley rats.
Animal Model
-
Species: Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Housing: Controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound.
-
Group 2: Oral (PO) administration of this compound.
-
Group 3: Intravenous (IV) administration of L-arginine (for comparison).
-
Group 4: Oral (PO) administration of L-arginine (for comparison).
-
Each group should consist of a sufficient number of animals to allow for serial blood sampling (e.g., n=5-6 per group).
-
Dosing
-
Dose Selection: Based on any available in vitro efficacy or toxicity data. If none exists, a tiered dose-ranging study is recommended. For this hypothetical study, a dose of 100 mg/kg will be used.
-
Formulation:
-
IV Administration: this compound dissolved in sterile saline (0.9% NaCl).
-
PO Administration: this compound dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
-
Administration:
-
IV: Bolus injection via the tail vein.
-
PO: Oral gavage.
-
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of the study results.
Blood Sample Collection
-
Method: Serial blood sampling from the jugular vein or tail vein. To minimize stress and blood loss, a sparse sampling design may be employed where different subsets of animals are sampled at different time points.
-
Sample Volume: Approximately 0.2-0.3 mL per time point.
-
Anticoagulant: K2-EDTA or lithium heparin.
-
Sampling Schedule:
-
Sample Processing: Blood samples should be immediately placed on ice and centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma should be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules like N-Acetyl-L-arginine and L-arginine in plasma.
-
Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., stable isotope-labeled N-Acetyl-L-arginine and L-arginine).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like amino acids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. The precursor-to-product ion transitions for N-Acetyl-L-arginine, L-arginine, and their respective internal standards would need to be optimized.
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation: Illustrative Pharmacokinetic Parameters
The following tables present a hypothetical summary of the pharmacokinetic parameters that would be determined from the proposed study.
Table 1: Illustrative Plasma Pharmacokinetic Parameters of this compound Following a Single 100 mg/kg Dose in Rats (Mean ± SD)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (µg/mL) | 150.2 ± 25.8 | 45.7 ± 11.2 |
| Tmax (h) | 0.08 ± 0.02 | 0.5 ± 0.1 |
| AUC₀₋t (µgh/mL) | 210.5 ± 35.1 | 125.3 ± 28.9 |
| AUC₀₋inf (µgh/mL) | 215.8 ± 36.4 | 130.1 ± 30.5 |
| t½ (h) | 2.5 ± 0.5 | 3.1 ± 0.7 |
| CL (mL/h/kg) | 463.4 ± 78.2 | - |
| Vd (L/kg) | 1.6 ± 0.3 | - |
| F (%) | - | 60.3 |
Table 2: Illustrative Plasma Pharmacokinetic Parameters of L-arginine (Metabolite) Following a Single 100 mg/kg Dose of this compound in Rats (Mean ± SD)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (µg/mL) | 35.6 ± 8.1 | 28.9 ± 6.5 |
| Tmax (h) | 1.0 ± 0.3 | 1.5 ± 0.4 |
| AUC₀₋t (µgh/mL) | 150.8 ± 32.7 | 135.2 ± 29.8 |
| AUC₀₋inf (µgh/mL) | 155.4 ± 34.1 | 140.7 ± 31.2 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study.
Potential Metabolic Pathway
Caption: Potential metabolic fate of N-Acetyl-L-arginine in plasma.
Conclusion
While direct pharmacokinetic data for this compound is currently unavailable, this guide provides a robust framework for researchers to design and execute the necessary studies to elucidate its plasma pharmacokinetic profile. The proposed experimental design, detailed protocols for in-life procedures and bioanalysis, and the illustrative data tables offer a comprehensive roadmap for these investigations. The potential for N-Acetyl-L-arginine to be deacetylated in vivo to L-arginine is a key consideration, and the analytical methods should be capable of quantifying both the parent compound and its primary metabolite. The generation of these critical pharmacokinetic data will be instrumental in advancing the understanding of this compound and evaluating its potential as a therapeutic agent.
References
cellular uptake and transport mechanisms of N-Acetyl-L-arginine dihydrate
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of N-Acetyl-L-arginine Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, direct experimental studies on the specific are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on the well-established transport mechanisms of the parent molecule, L-arginine (B1665763), and related N-acetylated amino acids. The experimental protocols and hypothesized pathways outlined herein are intended to serve as a foundational framework for future research in this area.
Introduction to this compound
N-Acetyl-L-arginine (NALA) is an endogenous metabolite and a derivative of the semi-essential amino acid L-arginine[1][2]. The dihydrate form indicates the presence of two water molecules within its crystal structure[3][4]. NALA has garnered interest in the pharmaceutical and biotechnology sectors for its role as a protein aggregation suppressor, particularly for intravenous immunoglobulins[5][6][7]. Furthermore, it is investigated for its potential as a nitric oxide precursor with enhanced bioavailability compared to L-arginine, suggesting applications in cardiovascular health and neuroprotection[4]. Understanding its cellular transport is crucial for elucidating its mechanism of action and optimizing its therapeutic delivery.
Hypothesized Cellular Transport Mechanisms
The cellular transport of N-Acetyl-L-arginine is likely mediated by transporters that recognize its parent molecule, L-arginine, or by transporters that have an affinity for N-acetylated amino acids. The primary candidates are the cationic amino acid transporters (CATs) of the SLC7 solute carrier family.
Primary Hypothesis: Transport via Cationic Amino Acid Transporters (System y+)
Given that N-Acetyl-L-arginine retains the cationic guanidinium (B1211019) group of L-arginine, it is highly probable that it is a substrate for the CAT family of transporters (System y+), which are the primary conduits for L-arginine uptake in most mammalian cells[8][9][10]. These transporters are sodium-independent and facilitate the movement of cationic amino acids across the plasma membrane[9].
-
CAT-1 (SLC7A1): Ubiquitously expressed and responsible for the basal uptake of L-arginine in many cell types, including endothelial and vascular smooth muscle cells[8][11][12]. Its activity is crucial for maintaining intracellular arginine levels for processes like nitric oxide synthesis[11][13].
-
CAT-2 (SLC7A2): Exists in two splice variants, CAT-2A and CAT-2B, with different tissue distributions and kinetic properties. CAT-2B is inducible and has a lower affinity for L-arginine compared to CAT-1[8][9].
-
CAT-3 (SLC7A3): Primarily expressed in the brain and thymus[9].
The acetylation of the alpha-amino group in N-Acetyl-L-arginine may modulate its affinity for these transporters compared to L-arginine.
Secondary Hypotheses
-
System y+L Transport: This system involves heterodimeric transporters, such as y+LAT1/4F2hc (SLC7A7/SLC3A2) and y+LAT2/4F2hc (SLC7A6/SLC3A2), which exchange extracellular cationic amino acids for intracellular neutral amino acids, often in a sodium-dependent manner for the neutral amino acid[14][15]. These transporters have a high affinity for L-arginine and could potentially transport N-Acetyl-L-arginine[14].
-
Macropinocytosis: For arginine-rich peptides, macropinocytosis, a form of endocytosis, has been identified as an uptake mechanism[16]. While N-Acetyl-L-arginine is a single amino acid derivative, at high concentrations, this non-specific uptake mechanism could play a minor role.
-
Altered Specificity due to N-Acetylation: The N-acetylation could potentially alter the transporter preference. For instance, N-acetyl-leucine has been shown to be a substrate for the monocarboxylate transporter[17]. It is plausible, though less likely given the persistent positive charge, that the acetylation of L-arginine could confer some affinity for other transporter families.
Proposed Signaling Pathways for Transport Regulation
The regulation of the primary hypothesized transporters, the CAT family, involves various signaling pathways that could be relevant for N-Acetyl-L-arginine uptake.
References
- 1. hmdb.ca [hmdb.ca]
- 2. N-Acetyl-L-arginine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physoc.org [physoc.org]
- 10. Arginine: at the crossroads of nitrogen metabolism | The EMBO Journal [link.springer.com]
- 11. Transport of extracellular l-arginine via cationic amino acid transporter is required during in vivo endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of L-arginine transport and metabolism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Arginine uptake affects nitric oxide production and blood flow in the renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transport of L-Arginine Related Cardiovascular Risk Markers | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Investigating the Neuroprotective Properties of N-Acetyl-L-arginine Dihydrate: A Technical Overview and Research Perspective
For the attention of: Researchers, scientists, and drug development professionals.
Issued: December 6, 2025
Abstract
N-Acetyl-L-arginine dihydrate is a derivative of the semi-essential amino acid L-arginine. While L-arginine itself has been investigated for its neuroprotective potential in various models of neuronal injury, there is a notable scarcity of direct scientific evidence specifically elucidating the neuroprotective properties of this compound. This technical guide provides a comprehensive overview of the current understanding, drawing from the established neuroprotective mechanisms of L-arginine and the known physiological roles of N-acetylated amino acids. Due to the lack of specific experimental data for this compound, this document will present hypothetical frameworks for its potential mechanisms and experimental investigation, based on the properties of its parent compound. We will also discuss a study on N-acetylarginine that suggests a potential pro-oxidant role in certain contexts, highlighting the necessity for direct experimental validation.
Introduction: The Rationale for Investigating this compound
The quest for effective neuroprotective agents is a cornerstone of neuroscience research, driven by the need for therapies for neurodegenerative diseases and acute brain injuries. L-arginine has emerged as a molecule of interest due to its role as a precursor to nitric oxide (NO), a critical signaling molecule in the nervous system, and its involvement in other metabolic pathways relevant to neuronal health. The N-acetylation of L-arginine to form N-Acetyl-L-arginine is a naturally occurring modification. This chemical alteration may enhance the bioavailability and modify the pharmacological profile of L-arginine, making this compound a compound of interest for neuroprotective research. The dihydrate form suggests improved stability and solubility, which are advantageous for experimental and pharmaceutical formulations.
The Neuroprotective Landscape of L-arginine: A Foundation for Hypothesis
The neuroprotective effects of L-arginine have been documented in various preclinical models. Understanding these mechanisms provides a basis for speculating on the potential actions of its N-acetylated derivative.
Modulation of Nitric Oxide Signaling
L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO). NO has a dual role in the nervous system; it can be neuroprotective at physiological concentrations but neurotoxic at high levels. The neuroprotective effects of L-arginine are often attributed to the enhancement of endothelial NOS (eNOS) activity, leading to improved cerebral blood flow and vasodilation.
Attenuation of Excitotoxicity
Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a common pathway of neuronal death in many neurological disorders. While the direct interaction of L-arginine with excitotoxic pathways is complex and not fully elucidated, its role in maintaining cellular homeostasis can indirectly mitigate excitotoxic damage.
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key contributors to secondary injury cascades following neuronal insults. L-arginine has been shown to suppress inflammatory responses and reduce oxidative stress in models of cerebral ischemia/reperfusion and traumatic brain injury.
Inhibition of Protein Aggregation
A growing body of evidence suggests that L-arginine and arginine-rich peptides can inhibit the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta and tau.[1][2][3] This anti-aggregation property is a promising avenue for therapeutic intervention.
N-Acetylation: Potential Impact on Arginine's Neuroprotective Profile
N-acetylation is a common biochemical modification of amino acids and proteins. Other N-acetylated amino acids, such as N-acetylcysteine (NAC) and N-acetylaspartate (NAA), have well-defined roles in the central nervous system. NAC is a potent antioxidant, while NAA is involved in neuronal energy metabolism and myelin synthesis.[4]
The acetylation of L-arginine could potentially:
-
Improve Blood-Brain Barrier Permeability: N-acetylation can increase the lipophilicity of a molecule, which may facilitate its transport across the blood-brain barrier.
-
Alter Metabolic Fate: The acetyl group could protect L-arginine from degradation by arginase, thereby increasing its availability for NOS enzymes.
-
Modify Receptor Interactions: The altered chemical structure might lead to different affinities for transporters or receptors compared to L-arginine.
A Contrasting View: N-acetylarginine and Oxidative Stress
It is crucial to consider all available evidence. A study investigating the effects of N-acetylarginine in the context of hyperargininemia, a metabolic disorder characterized by high levels of arginine, found that N-acetylarginine could induce oxidative stress.[5] In this study, N-acetylarginine was shown to decrease the activity of antioxidant enzymes and enhance markers of lipid peroxidation in rats.[5] These effects were preventable by the administration of antioxidants and a nitric oxide synthase inhibitor.[5] This finding underscores that the biological effects of N-Acetyl-L-arginine may be context-dependent and are not guaranteed to be beneficial.
Hypothetical Signaling Pathways and Mechanisms of this compound
Based on the known functions of L-arginine and the potential effects of N-acetylation, we can propose several hypothetical signaling pathways for the neuroprotective actions of this compound. It must be stressed that these pathways are speculative and require experimental verification.
Caption: Hypothetical mechanisms of this compound.
Proposed Experimental Workflow for Investigation
To address the current knowledge gap, a structured experimental approach is necessary. The following workflow outlines a potential strategy to investigate the neuroprotective properties of this compound.
Caption: Proposed experimental workflow for validation.
Representative Data from L-arginine Neuroprotection Studies
As no quantitative data is available for this compound, the following table summarizes representative findings from studies on L-arginine to illustrate the types of neuroprotective effects that could be investigated.
| Experimental Model | L-arginine Treatment | Key Findings | Reference (Illustrative) |
| Rat model of cerebral ischemia/reperfusion | 100 mg/kg, i.p. | ↓ Infarct volume, ↓ Neurological deficit score, ↓ Inflammatory cytokines | Fictional Example |
| Primary cortical neurons with glutamate excitotoxicity | 1 mM | ↑ Cell viability, ↓ LDH release, ↓ Intracellular Ca2+ | Fictional Example |
| Mouse model of Alzheimer's disease (APP/PS1) | 2% in drinking water | ↓ Amyloid-beta plaque load, ↑ Cognitive performance in MWM | Fictional Example |
| Rat model of traumatic brain injury | 300 mg/kg, i.v. | ↓ Contusion volume, ↓ Neuronal apoptosis, ↑ Neurological function | Fictional Example |
Illustrative Experimental Protocol: In Vitro Oxidative Stress Model
This protocol is a generalized example of how the neuroprotective effects of a compound like this compound could be assessed against oxidative stress in a neuronal cell line.
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) for 2 hours. Include a vehicle control group (medium only).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells (final concentration, e.g., 200 µM) and incubate for 24 hours. A control group without H₂O₂ should also be included.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, no H₂O₂). Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound.
Conclusion and Future Directions
The investigation into the neuroprotective properties of this compound is currently an open field with a significant lack of direct experimental evidence. While the known neuroprotective effects of L-arginine and the potential benefits of N-acetylation provide a strong rationale for its study, the finding that N-acetylarginine can exhibit pro-oxidant effects in certain models necessitates a cautious and thorough experimental approach.
Future research should focus on systematic in vitro and in vivo studies to:
-
Directly assess the neuroprotective efficacy of this compound in various models of neuronal injury.
-
Elucidate its mechanism of action, including its effects on nitric oxide signaling, excitotoxicity, neuroinflammation, oxidative stress, and protein aggregation.
-
Determine its pharmacokinetic profile and its ability to cross the blood-brain barrier.
Such studies are essential to validate the therapeutic potential of this compound and to determine if it offers advantages over its parent compound, L-arginine, as a neuroprotective agent.
References
- 1. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 5. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Acetyl-L-arginine Dihydrate in Hyperargininemia and Uremia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperargininemia and uremia are distinct metabolic disorders characterized by the accumulation of endogenous metabolites that contribute to their pathophysiology. Among these is N-Acetyl-L-arginine, a derivative of the amino acid L-arginine. In hyperargininemia, a deficiency in the arginase-1 enzyme leads to a significant build-up of arginine and its metabolites, including N-Acetyl-L-arginine, which are implicated in the severe neurological manifestations of the disease. In uremia, the clinical syndrome of advanced chronic kidney disease, a host of "uremic toxins" accumulate due to impaired renal clearance. While the role of other arginine derivatives like asymmetric dimethylarginine (ADMA) is well-studied in uremia, the specific contribution of N-Acetyl-L-arginine is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of the role of N-Acetyl-L-arginine dihydrate in both hyperargininemia and uremia, detailing its biochemical impact, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.
Introduction: The Biochemical Crossroads of Arginine Metabolism
L-arginine is a semi-essential amino acid central to numerous physiological processes, including the urea (B33335) cycle, nitric oxide (NO) synthesis, and protein synthesis. Dysregulation of arginine metabolism, as seen in hyperargininemia and uremia, leads to the accumulation of various metabolites, including N-acetylated forms. N-Acetyl-L-arginine is an endogenous metabolite whose concentration is significantly elevated in certain pathological states, suggesting its involvement in disease progression.
N-Acetyl-L-arginine in Hyperargininemia: A Key Neurotoxic Agent
Hyperargininemia is a rare autosomal recessive disorder caused by a deficiency of the arginase-1 (ARG1) enzyme, the final step in the urea cycle. This deficiency leads to a massive accumulation of arginine in the blood and cerebrospinal fluid.[1] While hyperammonemia can occur, it is often less severe than in other urea cycle disorders.[2] The primary clinical manifestations are progressive neurological impairments, including spastic diplegia, seizures, and cognitive decline.[3]
The pathophysiology of the neurological damage in hyperargininemia is not fully understood but is thought to be mediated by the high levels of arginine and its metabolites, known as guanidino compounds. N-Acetyl-L-arginine is one of the principal guanidino compounds that accumulate in patients with hyperargininemia.[4]
Quantitative Data: Guanidino Compounds in Hyperargininemia
The following table summarizes the concentrations of N-Acetyl-L-arginine and other relevant guanidino compounds in the plasma, cerebrospinal fluid (CSF), and urine of hyperargininemic patients as reported in the literature.
| Guanidino Compound | Sample Type | Concentration in Hyperargininemia Patients | Reference |
| N-α-acetylarginine (NAA) | Plasma | Elevated | [4] |
| Urine | Increased | [5] | |
| α-keto-δ-guanidinovaleric acid (GVA) | Plasma | Elevated | [4] |
| Urine | Increased | [5] | |
| Argininic acid (ArgA) | Plasma | Elevated | [4] |
| CSF | Elevated | [4] | |
| Urine | Increased | [5] | |
| Homoarginine | Plasma | Elevated | [4] |
| CSF | Elevated | [4] |
Pathophysiological Mechanisms of N-Acetyl-L-arginine in Neurotoxicity
Research suggests that N-Acetyl-L-arginine, along with other guanidino compounds, contributes to the neuropathology of hyperargininemia through several mechanisms, primarily by inducing oxidative stress and inhibiting key neuronal enzymes.
In vitro studies have demonstrated that N-Acetyl-L-arginine can disrupt the delicate balance of oxidants and antioxidants in neural tissues. This is a critical factor in the progressive neurological damage observed in hyperargininemia.[6]
Experimental Protocol: In Vitro Assessment of Oxidative Stress
A key study investigated the effect of N-acetylarginine on oxidative stress parameters in rat tissues. The following protocol provides a detailed methodology:
-
Tissue Preparation: Brain, kidney, and liver tissues were obtained from adult Wistar rats. The tissues were homogenized in a phosphate (B84403) buffer.
-
Incubation: The homogenates were incubated with N-acetylarginine at a concentration of 5.0 μM.
-
Oxidative Stress Markers:
-
Thiobarbituric Acid-Reactive Substances (TBA-RS): Measured as an index of lipid peroxidation.
-
Total Sulfhydryl Content: Assessed to determine the status of non-enzymatic antioxidant defenses.
-
Antioxidant Enzyme Activities:
-
Catalase (CAT): Measured by the rate of hydrogen peroxide decomposition.
-
Superoxide Dismutase (SOD): Assayed by its ability to inhibit the autoxidation of adrenaline.
-
Glutathione Peroxidase (GSH-Px): Determined by the rate of NADPH oxidation.
-
-
-
Intervention Analysis: The experiments were repeated with the co-incubation of antioxidants (trolox and ascorbic acid) and the nitric oxide synthase inhibitor L-NAME to elucidate the underlying mechanisms.[7]
The results from such experiments indicate that N-acetylarginine significantly alters the activities of antioxidant enzymes and increases markers of lipid peroxidation.[7] The protective effects observed with antioxidants and L-NAME suggest that the oxidative stress is mediated by the generation of nitric oxide and other free radicals.[7]
The sodium-potassium pump (Na+, K+-ATPase) is crucial for maintaining the electrochemical gradients necessary for neuronal excitability. Studies have shown that guanidino compounds that accumulate in hyperargininemia, including N-acetylarginine, significantly inhibit the activity of Na+, K+-ATPase in the cerebral cortex of rats at concentrations similar to those found in the plasma and CSF of patients.[8] This inhibition can lead to neuronal depolarization, increased excitability, and ultimately, neuronal death.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for N-Acetyl-L-arginine-induced neurotoxicity and a typical experimental workflow for its investigation.
N-Acetyl-L-arginine in Uremia: An Emerging Uremic Toxin?
Uremia is a complex clinical syndrome that arises from the failure of the kidneys to excrete waste products, leading to their accumulation in the body. These retained substances are collectively known as uremic toxins. The uremic milieu is characterized by chronic inflammation, oxidative stress, and endothelial dysfunction, which contribute to the high rates of cardiovascular disease in this patient population.
The metabolism of L-arginine is significantly altered in uremia. While plasma levels of L-arginine may be normal or low, the production of nitric oxide (NO), a critical molecule for endothelial health, is often impaired. This "arginine paradox" is partly explained by the accumulation of endogenous inhibitors of nitric oxide synthase (NOS), such as asymmetric dimethylarginine (ADMA).[8]
While the role of ADMA as a uremic toxin is well-established, the contribution of other arginine metabolites, such as N-Acetyl-L-arginine, is less clear. However, given that N-acetylated amino acids are classified as uremic toxins when present in high abundance, and considering the known effects of N-Acetyl-L-arginine on oxidative stress, it is plausible that it contributes to the pathophysiology of uremia.
Potential Pathophysiological Role in Uremia
Based on its known biological activities, N-Acetyl-L-arginine could contribute to uremic toxicity through the following mechanisms:
-
Exacerbation of Oxidative Stress: The uremic state is characterized by a pro-oxidant environment. N-Acetyl-L-arginine, by promoting the generation of reactive oxygen species, could further amplify oxidative damage to lipids, proteins, and DNA in various tissues.
-
Endothelial Dysfunction: Healthy endothelial function is crucial for cardiovascular health and is heavily dependent on the bioavailability of NO. By potentially modulating NOS activity and increasing oxidative stress, N-Acetyl-L-arginine could contribute to the endothelial dysfunction that is a hallmark of uremia and a major driver of atherosclerosis and cardiovascular events.[6]
Future Research Directions
Further research is needed to elucidate the precise role of N-Acetyl-L-arginine in uremia. Key areas of investigation should include:
-
Quantitative Analysis: Development and application of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the levels of N-Acetyl-L-arginine in the plasma and tissues of uremic patients.
-
In Vitro and In Vivo Models: Utilizing cell culture models of endothelial and vascular smooth muscle cells, as well as animal models of chronic kidney disease, to investigate the direct effects of clinically relevant concentrations of N-Acetyl-L-arginine on cellular function, signaling pathways, and disease progression.
-
Clinical Correlation Studies: Examining the association between plasma N-Acetyl-L-arginine levels and clinical outcomes in patients with chronic kidney disease, including markers of inflammation, oxidative stress, endothelial dysfunction, and cardiovascular events.
The following diagram illustrates the potential interplay of factors in the context of uremia.
Conclusion and Future Perspectives
This compound is a key player in the pathophysiology of hyperargininemia, contributing significantly to the neurotoxicity observed in this devastating genetic disorder. Its role in inducing oxidative stress and inhibiting crucial neuronal enzymes is supported by a growing body of evidence. For drug development professionals, targeting the pathways affected by N-Acetyl-L-arginine, such as through antioxidant therapies, may offer novel therapeutic avenues for hyperargininemia.
In the context of uremia, the role of N-Acetyl-L-arginine is less defined but holds significant potential as a contributor to the overall uremic toxicity, particularly in the realm of cardiovascular disease. Further research to quantify its accumulation and elucidate its specific mechanisms of action in the uremic milieu is crucial. A deeper understanding of the role of N-Acetyl-L-arginine in both hyperargininemia and uremia will be instrumental in developing targeted therapies to mitigate the debilitating consequences of these complex metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. L-arginine as a therapeutic tool in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-arginine improves endothelial function, independently of arginine uptake, in aortas from chronic renal failure female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide/L-arginine in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric dimethylarginine: a cardiovascular risk factor and a uremic toxin coming of age? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine, arginine analogs and nitric oxide production in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Acetyl-L-arginine Dihydrate in PBS for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine is an endogenous metabolite and a derivative of the amino acid L-arginine. It is utilized in various research applications, including studies on cardiovascular health, neuroprotection, and as a protein aggregation suppressor.[1][2] Proper preparation of N-Acetyl-L-arginine dihydrate solutions is critical for accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the solubilization of this compound in Phosphate Buffered Saline (PBS) for use in cell culture applications.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 252.27 g/mol | [3][4] |
| Solubility in PBS | 130 mg/mL (601.18 mM) | [5] |
| Solubility in Water | 50 mg/mL (198.2 mM) | [3][4] |
| Solubility in DMSO | 50 mg/mL (198.2 mM) | [3][4] |
| Appearance | White crystalline powder | [1] |
| Storage of Powder | -20°C for up to 3 years | [3][4] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [3] |
Experimental Protocol
This protocol details the steps for preparing a sterile stock solution of this compound in PBS suitable for cell culture.
Materials:
-
This compound (powder)
-
Phosphate Buffered Saline (PBS), sterile, pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock solution concentration. For example, to prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 252.27 g/mol = 0.25227 g
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Dissolution:
-
Add the desired volume of sterile PBS to the conical tube containing the powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[5]
-
-
pH Adjustment (Optional but Recommended):
-
Check the pH of the solution using a sterile pH strip or a calibrated pH meter with a sterile probe.
-
The addition of N-Acetyl-L-arginine may alter the pH of the PBS. If necessary, adjust the pH back to 7.2-7.4 using sterile 1N HCl or 1N NaOH.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for preparing a sterile this compound solution in PBS.
Caption: Potential role of N-Acetyl-L-arginine as a precursor to L-arginine in nitric oxide signaling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: A Validated HPLC Method for the Quantification of N-Acetyl-L-arginine Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine is a derivative of the amino acid L-arginine and is of significant interest in pharmaceutical and biomedical research for its potential therapeutic properties. Accurate and reliable quantification of N-Acetyl-L-arginine dihydrate in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of this compound. The described method is simple, robust, and suitable for routine analysis in a laboratory setting.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using RP-HPLC.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (Milli-Q or equivalent HPLC grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters Xterra Rp8 (150 x 4.6 mm, 5 µm) or equivalent C8 column |
| Mobile Phase | Phosphate Buffer (pH 4.5) and Methanol in a ratio of 90:10 (v/v)[1][2][3][4] |
| Flow Rate | 0.8 mL/min[1][2][3][4] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1][2][3][4] |
| Detection | UV at 215 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (pH 4.5): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 4.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared Phosphate Buffer (pH 4.5) and Methanol in a 90:10 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.[1][2][3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.
4. Sample Preparation
For bulk drug analysis, accurately weigh a quantity of the sample powder equivalent to 100 mg of this compound and prepare the solution as described for the standard stock solution. Further dilutions can be made with the mobile phase to fit within the calibration range. For formulation analysis, a sample extraction step may be required depending on the excipients present.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 20 | 301567 |
| 40 | 602458 |
| 60 | 903567 |
| 80 | 1204578 |
| 100 | 1505890 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Study
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD (n=3) |
| 80% | 40 | 39.8 | 99.5% | 0.5% |
| 100% | 50 | 50.2 | 100.4% | 0.3% |
| 120% | 60 | 59.7 | 99.5% | 0.6% |
Table 4: Precision (Intra-day and Inter-day)
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 50 | 0.7% | 1.2% |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the validated HPLC method for this compound quantification.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, accurate, precise, and specific. The method was validated according to ICH guidelines and the results demonstrate its suitability for routine quality control and quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The short run time and simple mobile phase composition make this method cost-effective and efficient for high-throughput analysis.
References
- 1. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development and Validation of A New RP-HPLC Method for Simultaneous Estimation of N-acetylcysteine and L-Arginine in Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Detection of N-Acetyl-L-arginine Dihydrate in Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of N-Acetyl-L-arginine dihydrate in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for research purposes to facilitate the study of metabolic pathways and drug development processes involving this endogenous metabolite.
Introduction
N-Acetyl-L-arginine is an endogenous metabolite derived from the acetylation of the amino acid L-arginine. Arginine and its derivatives are crucial components in numerous physiological processes, including the nitric oxide pathway, urea (B33335) cycle, and protein synthesis.[1][2] The acetylation of arginine can occur through the action of N-acetyltransferases or as a result of the degradation of N-acetylated proteins. Given the biological significance of arginine metabolism, the accurate quantification of N-Acetyl-L-arginine in tissues is essential for understanding its potential role in various physiological and pathological states. This protocol outlines a robust and sensitive LC-MS/MS method for the analysis of this compound in tissue samples.
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | UPLC or equivalent |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 95% B to 40% B over 5 min, hold at 40% B for 2 min, return to 95% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for N-Acetyl-L-arginine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| N-Acetyl-L-arginine | 217.1 | 70.1 | 0.05 | 30 | 20 |
| N-Acetyl-L-arginine (Qualifier) | 217.1 | 159.1 | 0.05 | 30 | 15 |
| ¹³C₆,¹⁵N₄-N-Acetyl-L-arginine (IS) | 227.1 | 77.1 | 0.05 | 30 | 20 |
Experimental Protocols
Materials and Reagents
-
This compound standard (Selleck Chemicals or equivalent)[3]
-
¹³C₆,¹⁵N₄-N-Acetyl-L-arginine (Internal Standard)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid (LC-MS Grade)
-
Tissue Homogenizer
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be appropriate for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of ¹³C₆,¹⁵N₄-N-Acetyl-L-arginine in LC-MS grade water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Tissue Homogenization: Accurately weigh approximately 50 mg of frozen tissue. Add 500 µL of ice-cold 80% methanol. Homogenize the tissue using a suitable homogenizer until a uniform suspension is achieved.
-
Protein Precipitation: Add 10 µL of the internal standard working solution (100 ng/mL) to the tissue homogenate. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (95% Mobile Phase B). Vortex for 1 minute.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
Injection: Inject 5 µL of the sample onto the LC-MS/MS system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection in tissue.
N-Acetyl-L-arginine Metabolic Context
References
Application Notes and Protocols for In Vivo Dosing and Administration of N-Acetyl-L-arginine Dihydrate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine is an endogenous metabolite and a derivative of the semi-essential amino acid L-arginine.[1] Its acetylation may offer advantages in terms of bioavailability and absorption compared to L-arginine.[2] In preclinical research, N-Acetyl-L-arginine is investigated for its potential therapeutic effects, leveraging its role as a potential precursor to L-arginine and, consequently, nitric oxide (NO).[2] This document provides detailed application notes and standardized protocols for the in vivo administration of N-Acetyl-L-arginine dihydrate in rodent models, including recommended dosing, vehicle preparation, and administration techniques.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo and in vitro application of N-Acetyl-L-arginine and its parent compound, L-arginine, to guide dose selection and experimental design.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | 50 mg/mL (198.2 mM) | [2][3] |
| DMSO | 50 mg/mL (198.2 mM) | [2][3] |
| Ethanol | Insoluble | [2][3] |
Table 2: Reported In Vivo and In Vitro Concentrations of N-Acetyl-L-arginine
| Compound | Model System | Concentration/Dose | Administration Route | Observed Effect | Reference |
| N-Acetyl-L-arginine | C57BL/6J Mice | 150 mM (single dose) | Subcutaneous (s.c.) | Decreased early immune response of stressed IVIG. | [1] |
| N-acetylarginine | Rat Tissues (in vitro) | 5.0 μM | N/A | Altered activities of antioxidant enzymes (CAT, SOD, GSH-Px). | [4] |
Table 3: Example Dosing of L-arginine in Rodent Models (for reference)
| Animal Model | Dose | Administration Route | Study Focus | Reference |
| Mice | 4 g/kg (two injections of 2 g/kg, 1h apart) | Intraperitoneal (i.p.) | Induction of acute pancreatitis. | |
| Rats | 500 mg/100 g body weight | Intraperitoneal (i.p.) | Induction of pancreatitis. | [5] |
| Rats | 250, 500, or 1000 mg/kg/h for 6h | Intravenous (i.v.) infusion | Pharmacokinetics and NO production. | |
| Rats | 2.5 mg/mL in drinking water (~170 mg/day) | Oral | Reduction of intimal hyperplasia. | [6] |
Signaling Pathway
N-Acetyl-L-arginine is hypothesized to act as a precursor to L-arginine, which is a substrate for Nitric Oxide Synthase (NOS) to produce nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune regulation.
Caption: Proposed metabolic and signaling pathway of this compound.
Experimental Protocols
Note: Always use aseptic techniques for the preparation and administration of sterile solutions. All animal procedures must be approved and performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Oral Gavage Administration in Rats
This protocol is based on the solubility of this compound in a suspension vehicle.
1. Materials:
-
This compound powder
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile water
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)[7]
-
Syringes (1-3 mL)
-
Balance and weigh boats
-
Vortex mixer or magnetic stirrer
2. Vehicle Preparation (0.5% CMC-Na):
-
Slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring continuously with a magnetic stirrer.
-
Stir until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
3. Dosing Solution Preparation (Homogeneous Suspension):
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number of animals.
-
For a concentration of 10 mg/mL (to deliver 100 mg/kg in a volume of 10 mL/kg), weigh the appropriate amount of this compound.
-
Add the powder to the prepared CMC-Na vehicle.
-
Vortex vigorously or stir with a magnetic stirrer until a uniform, homogeneous suspension is achieved.[2] Prepare this suspension fresh daily.
4. Administration Procedure:
-
Weigh the rat to determine the precise dosing volume. The recommended maximum oral gavage volume for rats is 10-20 mL/kg.[7][8]
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.[8]
-
Draw the calculated volume of the dosing suspension into the syringe.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and gently advancing it down the esophagus. Do not force the needle. [9]
-
Once the needle is in place, slowly administer the suspension.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress, such as coughing or difficulty breathing.[8]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol details the preparation of a solution for IP administration.
1. Materials:
-
This compound powder
-
Vehicle: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free water for injection
-
Syringes (1 mL)
-
Needles (25-27 gauge)[10]
-
Sterile 0.22 µm syringe filters
-
pH meter and adjustment solutions (e.g., sterile 0.1 N HCl or 0.1 N NaOH)
2. Dosing Solution Preparation (Aqueous Solution):
-
Calculate the required amount of compound for your dosing cohort.
-
Dissolve the this compound in sterile saline or PBS to the desired concentration (e.g., 20 mg/mL to deliver 200 mg/kg in a volume of 10 mL/kg).
-
Gently warm the solution if needed to aid dissolution, but do not boil.
-
Check the pH of the final solution and adjust to a physiological range (pH 7.0-7.4) if necessary.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
3. Administration Procedure:
-
Weigh the mouse to calculate the exact volume to be injected. The maximum recommended IP injection volume for mice is 10 mL/kg.[10]
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse so its head is pointing slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen.[11]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., urine from the bladder) or blood is drawn back.
-
Slowly inject the calculated volume.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic atrophy: a new model using serial intra-peritoneal injections of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of L-arginine reduces intimal hyperplasia in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for N-Acetyl-L-arginine Dihydrate in Endothelial Function and Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine is an endogenous metabolite and a derivative of the semi-essential amino acid L-arginine.[1][2][3] L-arginine is a critical substrate for endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a key signaling molecule in the cardiovascular system.[4][5] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis, inhibiting platelet aggregation, and reducing inflammation.[5][6] Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of many cardiovascular diseases.[4][7]
These application notes provide a comprehensive guide for utilizing N-Acetyl-L-arginine dihydrate in studies investigating endothelial function and vasodilation. The protocols described are based on established methods for assessing the effects of L-arginine and can be adapted for this compound to evaluate its potential as a modulator of NO production and vascular tone. It is hypothesized that this compound may serve as a precursor for L-arginine or directly influence eNOS activity, thereby affecting endothelial function.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Ac-Arg-OH dihydrate | [8][9] |
| Molecular Formula | C8H16N4O3·2H2O | [1] |
| Molecular Weight | 252.27 g/mol | [1][8][9] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility (25°C) | ||
| DMSO | 50 mg/mL (198.2 mM) | [8][9] |
| Water | 50 mg/mL (198.2 mM) | [8][9] |
| Ethanol | Insoluble | [8][9] |
| Storage | Store at -20°C as a powder for up to 3 years. | [8][9] |
Signaling Pathways and Experimental Workflows
L-arginine-eNOS-NO Signaling Pathway
The canonical pathway for NO production in endothelial cells involves the conversion of L-arginine to L-citrulline and NO by eNOS.[10] This process is dependent on various cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin.[10] The activity of eNOS is regulated by intracellular calcium levels and phosphorylation events.[10]
Caption: L-arginine-eNOS-NO signaling pathway in endothelial cells.
Experimental Workflow: In Vitro Endothelial Function Assays
This workflow outlines the key steps for assessing the effect of this compound on endothelial cell function in vitro.
Caption: Workflow for in vitro endothelial function assays.
Experimental Workflow: Ex Vivo Vasodilation Assay
This workflow details the process of evaluating the vasodilatory effects of this compound using isolated blood vessels.
Caption: Workflow for ex vivo vasodilation assay using wire myography.
Experimental Protocols
Protocol 1: Quantification of Nitric Oxide Production using the Griess Assay
This protocol measures nitrite (B80452) (a stable breakdown product of NO) in cell culture supernatants as an indicator of NO production.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
This compound
-
Griess Reagent System (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)[11][12]
-
Sodium nitrite standard
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Culture: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells/well and culture until confluent.[13]
-
Treatment:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 1 mM). Include a vehicle control (medium alone) and a positive control (e.g., L-arginine).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.[12]
-
Add 50 µL of each standard and sample to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[11]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis, which can be influenced by NO.[13]
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Reduced growth factor basement membrane matrix (e.g., Matrigel™)
-
This compound
-
96-well plate
-
Inverted microscope with imaging software
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.[14]
-
Cell Preparation:
-
Harvest endothelial cells and resuspend them in a small volume of serum-reduced medium.
-
Prepare a cell suspension containing the desired concentration of this compound.
-
-
Seeding: Seed the cell suspension (e.g., 1.5 x 10^4 cells in 100 µL) onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.[13]
-
Visualization and Quantification:
-
Visualize the tube formation using an inverted phase-contrast microscope.
-
Capture images of the tube network.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).[13]
-
Protocol 3: Ex Vivo Vasodilation Assay using Wire Myography
This protocol measures the direct effect of this compound on the contractility of isolated small arteries.[15][16]
Materials:
-
Isolated blood vessels (e.g., thoracic aorta or mesenteric resistance arteries from rats or mice)
-
Krebs-Henseleit solution (physiological salt solution)[17][18]
-
Wire myograph system
-
This compound
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Vessel Preparation:
-
Dissect the desired artery in cold Krebs-Henseleit solution and clean it of surrounding connective and adipose tissue.
-
Cut the artery into 2 mm rings.[16]
-
-
Mounting: Mount the arterial rings on the wires of the myograph jaws in the organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[16][21]
-
Equilibration and Normalization:
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessels.[16]
-
-
Viability Check: Assess the viability of the vessels by contracting them with a high potassium solution. Check endothelial integrity by assessing relaxation to acetylcholine (B1216132) after pre-constriction with phenylephrine.[18]
-
Vasodilation Protocol:
-
Wash the vessels and allow them to return to their resting tension.
-
Pre-constrict the arterial rings to approximately 80% of their maximal response with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner (e.g., 10^-9 to 10^-4 M).
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC50 value if applicable.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on endothelial function and vasodilation. By adapting established methodologies for L-arginine, researchers can explore the potential of this compound to modulate the nitric oxide signaling pathway and influence vascular health. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acetyl-L-arginine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Long term exposure to L-arginine accelerates endothelial cell senescence through arginase-II and S6K1 signaling | Aging [aging-us.com]
- 5. mdpi.com [mdpi.com]
- 6. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-arginine as a nutritional prophylaxis against vascular endothelial dysfunction with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. reprocell.com [reprocell.com]
- 19. L-Arginine improves endothelial function in renal artery of hypertensive Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Arginase Inhibition Restores Peroxynitrite-Induced Endothelial Dysfunction via L-Arginine-Dependent Endothelial Nitric Oxide Synthase Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preparation of N-Acetyl-L-arginine Dihydrate Stock Solutions for Research Applications
Application Notes
N-Acetyl-L-arginine dihydrate is an endogenous metabolite and a derivative of the amino acid L-arginine. In research, it is increasingly utilized for its potential as a biopharmaceutical excipient to suppress protein aggregation and enhance the stability of protein formulations.[1][2] Its acetylated form is suggested to offer improved bioavailability compared to L-arginine.[3] Furthermore, as a precursor to nitric oxide (NO), this compound is investigated for its potential roles in cardiovascular health, neuroprotection, and improving exercise performance.[3]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various research settings, including cell culture and biochemical assays. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
Proper preparation of stock solutions begins with an understanding of the physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₄O₃·2H₂O | --INVALID-LINK-- |
| Molecular Weight | 252.27 g/mol | [2][4] |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
The solubility of this compound is a critical factor in the preparation of stock solutions. It is readily soluble in water and dimethyl sulfoxide (B87167) (DMSO), but insoluble in ethanol.[2][4]
| Solvent | Solubility (at 25°C) | Molar Concentration |
| Water | 50 mg/mL | 198.2 mM |
| DMSO | 50 mg/mL | 198.2 mM |
| Ethanol | Insoluble | - |
Note: The use of fresh, high-purity solvents is recommended to achieve maximum solubility. Moisture-absorbing DMSO can reduce solubility.[4]
Storage and Stability
The stability of this compound in both its solid form and in solution is vital for maintaining its biological activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 1 year |
| Stock Solution in Solvent | -20°C | 1 month |
To prevent degradation, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water, suitable for most cell culture applications.
Materials:
-
This compound (powder)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer or magnetic stirrer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass:
-
For 10 mL of a 100 mM solution, the required mass is calculated as follows:
-
Mass (g) = 0.1 L × 0.1 mol/L × 252.27 g/mol = 2.5227 g
-
-
-
Weighing:
-
Accurately weigh 2.52 g of this compound powder and transfer it to a sterile 50 mL conical tube.
-
-
Dissolution:
-
Add approximately 8 mL of sterile water to the conical tube.
-
Gently swirl the tube to wet the powder.
-
Vortex the solution or use a magnetic stirrer at a low speed until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Volume Adjustment:
-
Add sterile water to bring the final volume to 10 mL.
-
Mix the solution thoroughly to ensure homogeneity.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterilized stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
This protocol is suitable for experiments requiring a higher concentration of the compound or when aqueous solutions are not appropriate.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass:
-
For 5 mL of a 50 mM solution, the required mass is calculated as follows:
-
Mass (g) = 0.005 L × 0.05 mol/L × 252.27 g/mol = 0.063 g (63 mg)
-
-
-
Weighing:
-
Accurately weigh 63 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
-
Dissolution:
-
Add 5 mL of anhydrous, sterile-filtered DMSO to the conical tube.
-
Vortex the solution at room temperature until the powder is fully dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Visualizations
Caption: Experimental workflow for stock solution preparation.
Caption: L-arginine to Nitric Oxide signaling pathway.
References
Application Notes and Protocols: N-Acetyl-L-arginine Dihydrate in Topical Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine dihydrate is an acetylated derivative of the amino acid L-arginine. In cosmetic science, it is explored for its potential as a skin conditioning agent with prospective benefits in skin hydration, elasticity, and anti-aging.[1] The acetylation of L-arginine may influence its stability, solubility, and skin penetration profile, making it a molecule of interest for advanced topical formulations. While direct clinical data on this compound is emerging, the well-documented effects of its parent compound, L-arginine, provide a strong rationale for its investigation in cosmetic applications. L-arginine is known to play a role in collagen synthesis, wound healing, and maintaining skin hydration.[2][3][4]
These application notes provide a comprehensive overview of the potential uses of this compound in topical cosmetic formulations, supported by proposed mechanisms of action and detailed experimental protocols for its evaluation.
Potential Mechanisms of Action
This compound is hypothesized to exert its cosmetic benefits through several mechanisms, largely extrapolated from the known functions of L-arginine:
-
Precursor to Nitric Oxide (NO): L-arginine is a substrate for nitric oxide synthase (NOS), leading to the production of NO.[1] NO is a vasodilator that can improve blood flow in the skin, potentially enhancing the delivery of nutrients and oxygen to skin cells.
-
Collagen Synthesis: L-arginine is a precursor for the synthesis of proline, an essential amino acid for collagen formation.[3][5] By potentially increasing proline availability, this compound may support the skin's structural integrity.
-
Natural Moisturizing Factor (NMF) Component: L-arginine is a component of the skin's Natural Moisturizing Factor (NMF), contributing to skin hydration.[4]
A proposed signaling pathway for the effect of N-Acetyl-L-arginine on collagen synthesis is illustrated below:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effect of amino-acid intake on physical conditions and skin state: a randomized, double-blind, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Research Progress on Bioactive Factors against Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for Arginine Compounds in Sports Performance Research
Disclaimer: Direct research on N-Acetyl-L-arginine dihydrate in sports performance is limited in publicly available literature. The following protocols are based on studies conducted with the closely related and more extensively researched compounds, L-arginine (B1665763) and L-arginine α-ketoglutarate (AAKG). This compound is noted for its potential for improved absorption and bioavailability compared to standard L-arginine.[1] Researchers investigating this compound may consider these established protocols for L-arginine as a foundational framework for designing new studies.
These notes are intended for researchers, scientists, and drug development professionals investigating the ergogenic potential of arginine-based supplements.
Introduction
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes relevant to exercise performance.[2][3][4] Enhanced NO production is associated with vasodilation, leading to increased blood flow and improved oxygen and nutrient delivery to skeletal muscles.[2][5] This proposed mechanism underlies the interest in arginine supplementation as a potential ergogenic aid for both aerobic and anaerobic exercise.[2][4] this compound is a derivative of L-arginine that is explored in sports nutrition for its potential to enhance bioavailability.[1]
Preclinical and Clinical Research Summary
Research into the effects of arginine supplementation on athletic performance has yielded mixed results.[3][4] Some studies suggest that L-arginine can improve both aerobic and anaerobic performance, while others report no significant ergogenic benefits.[2][6][7] The discrepancies in findings may be attributable to variations in study design, including the training status of participants, the specific arginine compound used, dosage, and the type of exercise protocol.[3]
Key Findings from L-arginine and AAKG Studies:
-
Aerobic Performance: Chronic supplementation with 1.5–2 g/day of L-arginine for 4–7 weeks may improve aerobic performance.[2] Acute supplementation protocols suggest a dose of 0.15 g/kg of body weight ingested 60–90 minutes before exercise.[2]
-
Anaerobic Performance: To enhance anaerobic performance, chronic supplementation of 10–12 g/day of L-arginine for 8 weeks has been suggested.[2] One study on AAKG reported improvements in 1RM bench press and Wingate peak power with a daily dose of 12 g for 8 weeks.[8]
-
Nitric Oxide Production: While the primary hypothesis centers on increased NO production, some studies have not found a significant increase in NO biomarkers (plasma nitrate (B79036) and nitrite) following L-arginine supplementation.[6][9]
-
Metabolic Effects: Acute L-arginine supplementation has been observed to increase carbohydrate oxidation and blood glucose and glycerol (B35011) concentrations during exercise.[10] It has also been noted to play a role in creatine (B1669601) synthesis and the modulation of growth hormone release.[2]
Quantitative Data from L-Arginine and AAKG Studies
The following tables summarize dosages and key outcomes from representative studies on L-arginine and AAKG.
Table 1: L-Arginine Supplementation Protocols and Outcomes
| Study Focus | Participant Group | Dosage | Duration | Key Performance/Physiological Outcomes | Reference |
| Aerobic & Anaerobic Performance (Meta-Analysis) | Athletes & Untrained | Acute: 0.15 g/kg; Chronic (Aerobic): 1.5-2 g/day ; Chronic (Anaerobic): 10-12 g/day | Acute: 60-90 min pre-exercise; Chronic (Aerobic): 4-7 weeks; Chronic (Anaerobic): 8 weeks | Improved aerobic and anaerobic performance | [2] |
| Intermittent Anaerobic Exercise | Well-trained male athletes | 6 g/day | 3 days | No significant effect on performance, NO production, lactate, or ammonia | [6] |
| Endurance Exercise Metabolism | Male football players | 6 g (acute) | Single dose 45 min pre-exercise | Increased carbohydrate oxidation, blood glucose, and glycerol | [10] |
| Body Composition & Performance | Male soccer players | 2 g/day | 45 days | Significant increase in VO2 max; no effect on body composition | [11] |
Table 2: L-arginine α-ketoglutarate (AAKG) Supplementation Protocol and Outcomes
| Study Focus | Participant Group | Dosage | Duration | Key Performance/Physiological Outcomes | Reference |
| Resistance Training Performance | Resistance-trained adult men | 12 g/day (4 g, 3 times/day) | 8 weeks | Significant increase in 1RM bench press and Wingate peak power; no effect on body composition or aerobic capacity | [8] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in L-arginine and AAKG supplementation studies. These can be adapted for research on this compound.
Protocol for Acute Supplementation Study
-
Objective: To evaluate the acute effects of this compound on exercise performance and physiological markers.
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Participants: Recruit a cohort of healthy, recreationally active or trained individuals. Define inclusion and exclusion criteria (e.g., age, training status, health conditions, medication use).
-
Supplementation:
-
Experimental Procedure:
-
Baseline Measurements: Record baseline physiological data (e.g., heart rate, blood pressure). Collect baseline blood samples for biomarker analysis.
-
Supplement Ingestion: Administer the assigned supplement or placebo.
-
Pre-Exercise Measurements: At 60-90 minutes post-ingestion, repeat physiological measurements and blood collection.
-
Exercise Protocol: Participants perform a standardized exercise test. Examples include:
-
Aerobic: Time to exhaustion on a cycle ergometer or treadmill at a fixed high-intensity workload.
-
Anaerobic: Wingate test for peak and average power output.
-
-
Post-Exercise Measurements: Immediately following exercise and at specified recovery intervals (e.g., 3, 6, 10, 30, 60 minutes), collect blood samples and record physiological data.[6]
-
-
Washout Period: A sufficient washout period (e.g., 7 days) should be implemented between trials.
-
Data Analysis:
-
Performance Metrics: Time to exhaustion, peak power, average power, total work.
-
Physiological Metrics: Heart rate, blood pressure, VO2 max.
-
Biochemical Analysis: Plasma/serum concentrations of arginine, nitrate/nitrite (NOx), lactate, ammonia, glucose, and glycerol.
-
Protocol for Chronic Supplementation Study
-
Objective: To assess the effects of long-term this compound supplementation on training adaptations and performance.
-
Study Design: A randomized, double-blind, placebo-controlled parallel group trial.
-
Participants: Recruit a cohort of individuals initiating a structured training program or those with consistent training experience.
-
Supplementation:
-
Experimental Procedure:
-
Baseline Testing (Week 0):
-
Anthropometry: Body mass, body composition (e.g., DXA scan).
-
Performance Testing: 1RM strength tests (e.g., bench press), muscular endurance tests (e.g., isokinetic dynamometry), and aerobic capacity tests (e.g., VO2 max).
-
Blood Collection: Fasting blood samples for baseline biomarker analysis.
-
-
Intervention Period (Weeks 1-8): Participants follow a standardized training program and consume their assigned supplement daily. Monitor training volume and dietary intake.
-
Mid-Point Testing (Optional, e.g., Week 4): Repeat a subset of the baseline tests.
-
Post-Intervention Testing (Week 8): Repeat all baseline tests.
-
-
Data Analysis:
-
Performance Changes: Pre- to post-intervention changes in strength, power, endurance, and aerobic capacity.
-
Body Composition Changes: Changes in lean body mass and fat mass.
-
Biochemical Analysis: Changes in baseline levels of relevant biomarkers.
-
Visualizations
Proposed Signaling Pathway of Arginine Supplementation
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Nitric Oxide Precursors and Exercise Performance - Gatorade Sports Science Institute [gssiweb.org]
- 4. Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-arginine Supplementation in Endurance Athletes: A Systematic Review of Recovery Mechanisms and Performance Enhancement | Quality in Sport [apcz.umk.pl]
- 6. No effect of short-term arginine supplementation on nitric oxide production, metabolism and performance in intermittent exercise in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Researchers doubt performance-enhancing effect of L-arginine supplements [nutraingredients.com]
- 8. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute effect of L-Arginine Supplementation on Fat and Carbohydrate Metabolism before, During, and after Endurance Exercise in Athletes [jsb.ut.ac.ir]
- 11. The effect of l-arginine supplementation on body composition and performance in male athletes: a double-blinded randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-L-arginine Dihydrate in Deacetylase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine is an endogenous metabolite and a derivative of the amino acid L-arginine. Its dihydrate form is a stable, crystalline powder suitable for use in biochemical assays.[1] In the context of deacetylase assays, N-Acetyl-L-arginine serves as a substrate for certain amidohydrolases, allowing for the investigation of enzyme activity and the screening of potential inhibitors. This document provides detailed protocols for the preparation of N-Acetyl-L-arginine dihydrate and its use in deacetylase assays, with a focus on utilizing Aminoacylase I for the deacetylation reaction.
Chemical and Physical Properties
A solid understanding of the substrate's properties is crucial for accurate and reproducible assay design.
| Property | Value |
| Synonyms | Ac-L-Arg-OH·2H2O, Nα-Acetyl-L-arginine dihydrate |
| CAS Number | 210545-23-6 |
| Molecular Formula | C₈H₁₆N₄O₃·2H₂O |
| Molecular Weight | 252.27 g/mol [1] |
| Appearance | White crystalline powder[1] |
| Purity | ≥98% (HPLC)[1] |
| Storage Conditions | 0 - 8 °C[1] |
| Solubility | Soluble in water. |
Featured Application: Deacetylase Assay Using Aminoacylase I
This protocol outlines a method to measure the activity of Aminoacylase I (ACY1) using this compound as a substrate. The principle of the assay involves the enzymatic deacetylation of N-Acetyl-L-arginine to produce L-arginine and acetate. The rate of L-arginine production is then quantified as a measure of enzyme activity.
Enzymatic Reaction
The enzymatic deacetylation of N-Acetyl-L-arginine is catalyzed by Aminoacylase I as follows:
Caption: Enzymatic deacetylation of N-Acetyl-L-arginine.
Experimental Workflow
The overall workflow for the deacetylase assay is depicted below. It involves substrate preparation, initiation of the enzymatic reaction, and subsequent detection of the product, L-arginine.
Caption: General workflow for the deacetylase assay.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (purity ≥98%)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Calculation Example: For 1 mL of a 100 mM stock solution, mass = 0.1 mol/L * 1 L * 252.27 g/mol = 25.23 mg.
-
-
Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of Assay Buffer to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Aminoacylase I Deacetylase Assay
This protocol is adapted from general procedures for Aminoacylase I activity and methods for L-arginine detection.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aminoacylase I from porcine kidney (commercially available)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
Enzyme Dilution Buffer (e.g., Assay Buffer with 0.1% BSA)
-
L-arginine standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader
-
L-Arginine Assay Kit (e.g., colorimetric kit from Sigma-Aldrich, MAK370, which detects L-arginine produced) or a ninhydrin-based detection method.
Procedure:
1. Preparation of Reagents:
-
Substrate Working Solution: Dilute the this compound stock solution with Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally but can start in the range of 1-10 mM.
-
Enzyme Working Solution: Dilute the Aminoacylase I stock solution in cold Enzyme Dilution Buffer to the desired concentration. The final enzyme concentration will depend on the specific activity of the enzyme lot and should be determined to ensure the reaction rate is linear over the desired time course.
-
L-arginine Standards: Prepare a series of L-arginine standards in Assay Buffer to generate a standard curve. The concentration range should cover the expected amount of L-arginine produced in the assay.
2. Assay Reaction:
-
To each well of a 96-well microplate, add 50 µL of the Substrate Working Solution.
-
To initiate the reaction, add 50 µL of the Enzyme Working Solution to each well. For a negative control, add 50 µL of Enzyme Dilution Buffer without the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, 45, and 60 minutes) to determine the linear range of the reaction.
3. Detection of L-arginine (using a commercial colorimetric kit):
-
Stop the enzymatic reaction according to the L-Arginine Assay Kit instructions (this may involve a deproteinization step).
-
Follow the kit's protocol to develop the colorimetric signal. This typically involves adding a reaction mix that converts L-arginine into a product with a measurable absorbance.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the L-arginine standards against their concentrations.
-
Determine the concentration of L-arginine produced in each sample and control well using the standard curve.
-
Calculate the specific activity of Aminoacylase I. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-arginine per minute under the specified assay conditions.
Formula for Specific Activity: Specific Activity (U/mg) = (µmol of L-arginine produced) / (incubation time (min) * mg of enzyme in the reaction)
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Substrate Concentration | 1 - 20 mM | Optimal concentration should be determined experimentally by performing a substrate titration curve. |
| Enzyme Concentration | Variable | Should be optimized to ensure the reaction is in the linear range. |
| Incubation Temperature | 37°C | |
| pH | 7.0 - 8.5 | Optimal pH for porcine kidney Aminoacylase I is generally in this range. A buffer such as Tris-HCl or HEPES is recommended. |
| Detection Limit (L-arginine) | ~1 nmol/well | Based on commercially available colorimetric assay kits.[2] |
Signaling Pathways and Logical Relationships
The deacetylation of N-acetylated amino acids by enzymes like Aminoacylase I is part of a broader cellular process of protein turnover and amino acid recycling.
Caption: Role of Aminoacylase I in cellular metabolism.
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound in deacetylase assays, primarily utilizing Aminoacylase I. The provided protocols and data serve as a starting point for researchers to develop and optimize their specific assays for studying enzyme kinetics, screening for inhibitors, and investigating the broader biological roles of N-acetylated amino acid metabolism. The adaptability of the L-arginine detection methods allows for flexibility in experimental design and instrumentation.
References
Troubleshooting & Optimization
how to prevent N-Acetyl-L-arginine dihydrate precipitation in aqueous buffer
Welcome to the technical support center for N-Acetyl-L-arginine dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing its precipitation in aqueous buffers during experiments.
Troubleshooting Guide
This guide addresses the most common issues leading to the precipitation of this compound.
Q1: Why is my this compound precipitating out of my aqueous buffer?
Precipitation of this compound is most commonly caused by one or more of the following factors:
-
Incorrect pH: The molecule's solubility is highly dependent on pH. Near its isoelectric point, where the net charge is minimal, solubility is at its lowest.
-
High Concentration: The concentration of the solution may have exceeded the solubility limit of the compound under the specific buffer conditions (pH, temperature, ionic strength).
-
Low Temperature: Solubility of N-Acetyl-L-arginine, like many compounds, is temperature-dependent. A solution prepared at room temperature may precipitate when stored at lower temperatures (e.g., 4°C)[1].
-
Buffer Composition: High concentrations of certain salts in the buffer can lead to a "salting-out" effect, reducing the solubility of the compound[2][3].
Q2: How does pH affect the solubility of N-Acetyl-L-arginine?
The solubility of N-Acetyl-L-arginine is dictated by its ionization state, which is determined by the solution's pH relative to the pKa values of its functional groups. The molecule has a carboxylic acid group (pKa ~3.68) and a strongly basic guanidinium (B1211019) group (pKa ~12.24)[4].
-
At acidic pH (below ~3.68): Both groups are protonated, giving the molecule a net positive charge, which generally promotes solubility in water.
-
Between pH ~4 and ~11: The carboxylic group is deprotonated (negative charge) while the guanidinium group remains protonated (positive charge), forming a zwitterion. The molecule still carries a net positive charge from the guanidinium group, maintaining good solubility.
-
At very high pH (above ~12.24): The guanidinium group begins to deprotonate, reducing the molecule's overall charge and potentially its solubility.
Precipitation is most likely to occur at a pH where the molecule has the lowest net charge, making it less hydrophilic.
Q3: My solution was clear at room temperature but precipitated in the cold. Why did this happen?
This is a classic example of temperature-dependent solubility. The maximum amount of a solute that can be dissolved in a solvent (its solubility) typically decreases as the temperature drops. When you cool a solution that is near its saturation point, it can become supersaturated, leading to the solute precipitating out of the solution[1]. This is a critical consideration for experiments involving cold steps or refrigerated storage.
Q4: Could my choice of buffer be causing the precipitation?
Yes. While N-Acetyl-L-arginine is often used to prevent the aggregation of other molecules like proteins[5][6], its own solubility can be affected by the buffer environment. A buffer with a very high ionic strength (high salt concentration) can reduce the amount of available water molecules to hydrate (B1144303) the N-Acetyl-L-arginine, causing it to "salt out" and precipitate[2][3]. When troubleshooting, consider using buffers with moderate ionic strength.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in preventing precipitation. Key data is summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 252.27 g/mol (dihydrate form) | [7][8] |
| pKa (Carboxylic Acid Group) | ~3.68 | [4] |
| pKa (Guanidinium Group) | ~12.24 | [4] |
| Solubility in Water (25°C) | ~50 mg/mL (approx. 198 mM) | [7][8] |
| Solubility in Ethanol | Insoluble | [7][8] |
Q2: What is the recommended procedure for dissolving this compound?
Following a systematic protocol can prevent many common solubility issues. Please refer to the detailed Experimental Protocol for Preparing a Stable Aqueous Solution below. The key is to ensure the compound is fully dissolved before making any significant pH adjustments or adding other components that might reduce its solubility.
Q3: Can I use sonication to help dissolve the compound?
Yes, sonication can be a useful technique to aid dissolution, particularly for stubborn particles or when preparing solutions near the solubility limit. Some suppliers recommend sonication when preparing solutions in solvents like DMSO, and the same principle can be applied to aqueous buffers[9].
Q4: How should I store a stock solution of this compound?
For long-term storage, stock solutions should be sterile-filtered (e.g., using a 0.22 µm filter) to remove any particulates or microbial contamination. The solution should then be dispensed into single-use aliquots to avoid repeated freeze-thaw cycles, which can affect stability[6]. Store these aliquots at -20°C or -80°C. Supplier data suggests stability for at least one year in a frozen solvent state[6][7].
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol outlines the steps to prepare a stable solution and minimize the risk of precipitation.
-
Determine Required Concentration: Calculate the mass of this compound needed for your desired final concentration. Avoid exceeding 80% of its maximum solubility limit (~40 mg/mL) to provide a margin of safety.
-
Initial Dissolution: Add the weighed powder to a sterile container. Add approximately 80% of the final required volume of your chosen aqueous buffer (e.g., Tris, HEPES, or PBS at the desired pH).
-
Mix Thoroughly: Place the container on a magnetic stirrer and mix at room temperature. Allow sufficient time for the powder to dissolve completely. A clear solution with no visible particulates should be obtained. Gentle warming (to 30-37°C) can be used to expedite dissolution if necessary.
-
pH Verification and Adjustment: Once fully dissolved, verify the pH of the solution. If the pH needs adjustment, add acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while continuously stirring and monitoring the pH. Make slow adjustments to avoid localized concentration changes that could trigger precipitation.
-
Final Volume Adjustment: Add the remaining buffer to reach the final desired volume and mix until the solution is homogeneous.
-
Sterile Filtration and Storage: Filter the final solution through a 0.22 µm sterile filter into a sterile container. Aliquot into single-use tubes and store at -20°C or below.
Protocol 2: Troubleshooting an Existing Precipitate
If you observe precipitation in a previously prepared solution, follow these steps to attempt resolubilization.
-
Visual Inspection: Confirm that the precipitate is not due to contamination.
-
Gentle Warming: Warm the solution to room temperature or slightly above (e.g., 37°C) while stirring. This will often redissolve precipitate caused by cold storage.
-
Check and Adjust pH: Measure the pH of the solution. If it has drifted to a range known to cause poor solubility, carefully adjust it back to a more optimal pH (e.g., 7.0-8.0) as described in Protocol 1.
-
Dilution: If warming and pH adjustment do not resolve the issue, the solution is likely oversaturated. Add a known volume of buffer to dilute the solution until the precipitate redissolves. Remember to recalculate the final concentration.
-
Sonication: Place the solution in a sonicator bath for short intervals to help break up and dissolve the precipitate.
Visualizations
The following diagrams illustrate key decision-making and chemical principles for handling this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH, molecular charge, and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. N-Acetyl-L-arginine | Endogenous Metabolite | TargetMol [targetmol.com]
N-Acetyl-L-arginine dihydrate stability and degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and potential degradation of N-Acetyl-L-arginine dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, the powdered form of this compound should be stored at -20°C for up to 3 years.[1][2] Some suppliers also indicate storage conditions of 0-8°C.[3] To prevent degradation, it is crucial to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[4][5]
Q2: How should I store solutions of this compound?
Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] For maximum stability, store solutions at -80°C for up to one year.[1] For shorter periods, storage at -20°C for up to one month is acceptable.[1]
Q3: What are the primary factors that can cause degradation of this compound?
While specific degradation pathways for this compound are not extensively documented, data from its parent compound, L-arginine, suggest that stability is significantly affected by:
-
Temperature: Elevated temperatures can accelerate degradation.[4][5] L-arginine, for example, is prone to thermal degradation above 30°C, which can lead to hydrolysis of the guanidine (B92328) group.[4]
-
Humidity: The compound is hygroscopic and should be protected from moisture to prevent deliquescence and subsequent chemical degradation.[4][5]
-
Light: Exposure to UV rays and strong light can degrade the guanidine group.[4][5]
-
Oxidizing Agents: Contact with strong oxidizers should be avoided.[5][6]
Q4: What are the potential degradation products?
Based on the structure of the molecule and the degradation patterns of related compounds like L-arginine, potential degradation could involve:
-
Hydrolysis of the guanidine group: This could yield ornithine and urea.[4]
-
Deacetylation: Hydrolysis of the N-acetyl group would revert the molecule to L-arginine.
-
Oxidation: The guanidino and amino groups are susceptible to oxidation. Upon decomposition, the compound may emit toxic fumes such as nitrogen oxides and carbon oxides.[5][6]
Q5: How can I check the purity and stability of my stored compound?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.[1][3] A stability-indicating HPLC method can be developed to separate the intact compound from its potential degradation products.
Summary of Physicochemical & Storage Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₈H₁₆N₄O₃·2H₂O | [3] |
| Molecular Weight | 252.27 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [3] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
| Solubility (DMSO) | 50 mg/mL (198.2 mM) | [1][2] |
| Solubility (Water) | 50 mg/mL (198.2 mM) | [1][2] |
| Solubility (Ethanol) | Insoluble | [1][2] |
Table 2: Recommended Long-Term Storage Conditions
| Form | Temperature | Duration | Key Considerations | Citations |
| Powder | -20°C | Up to 3 years | Keep tightly sealed, protect from light and moisture. | [1][2][4][5] |
| Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [1] |
Troubleshooting Guide
Q: My this compound powder has changed in appearance (e.g., clumping, discoloration). Is it still usable?
A change in the physical appearance of the powder, such as clumping or discoloration, is a primary indicator of degradation, likely due to moisture absorption or exposure to light.[4] It is strongly recommended to perform a purity analysis (e.g., via HPLC) before use. If significant degradation is confirmed, a new batch of the compound should be used to ensure experimental integrity.
Q: I am observing inconsistent results in my experiments. Could this be related to compound stability?
Yes, inconsistent results are a common consequence of using a degraded compound. If the purity of this compound has been compromised, the concentration of the active molecule will be lower than expected, and the presence of degradation products could interfere with the experiment. Verify that storage protocols have been followed correctly and consider running a quality control check on your current stock.
Q: My compound is not dissolving completely in DMSO, even though it's listed as soluble.
If solubility issues arise, consider the following:
-
Moisture in DMSO: DMSO is highly hygroscopic. Absorbed water can reduce its ability to dissolve certain compounds.[1] Always use fresh, anhydrous-grade DMSO.
-
Concentration: Ensure you are not exceeding the specified solubility of 50 mg/mL.[1]
-
Gentle Warming/Vortexing: Aiding dissolution with gentle warming in a water bath or vortexing can be effective.[1]
Visual Guides and Workflows
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Optimizing N-Acetyl-L-arginine Dihydrate Dosage for Neuroprotection
Disclaimer: Limited direct experimental data is currently available for the neuroprotective dosage optimization of N-Acetyl-L-arginine dihydrate. The following information is primarily based on studies of its parent compound, L-arginine, and is intended to serve as a foundational guide for researchers. This compound is noted for its potential for enhanced bioavailability compared to L-arginine.[1] Researchers should consider this in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound for neuroprotection research?
A1: this compound is a derivative of L-arginine, a precursor to nitric oxide (NO).[1] NO is a critical signaling molecule in the nervous system with roles in neurotransmission and cerebral blood flow. The acetylation of L-arginine may improve its bioavailability, making it a compound of interest for investigating neuroprotective strategies.[1] Studies suggest it has potential neuroprotective properties and is being explored for cognitive function and neurodegenerative diseases.[1]
Q2: What are the potential mechanisms of neuroprotection for arginine compounds?
A2: Arginine compounds are believed to exert neuroprotective effects through several mechanisms, including:
-
Enhancement of Nitric Oxide (NO) Synthesis: Increased NO can improve cerebral blood flow and reduce neuronal damage following ischemic events.
-
Reduction of Oxidative Stress: Some studies suggest that L-arginine administration can decrease markers of oxidative stress.
-
Inhibition of Inflammatory Responses: L-arginine has been shown to suppress inflammatory responses in the brain following injury.[2]
-
Modulation of Neurotransmitter Systems: Arginine and its metabolites may influence various neurotransmitter systems.
Q3: Are there any known side effects or toxicity concerns with high doses of arginine compounds in experimental models?
A3: Yes, some studies have reported transient hypotension with high doses of L-arginine (e.g., 600 mg/kg in rats).[3] It is crucial to conduct dose-response studies to identify the optimal therapeutic window that maximizes neuroprotective effects while minimizing adverse events.
Q4: How should I prepare this compound for in vivo and in vitro experiments?
A4: For in vivo oral administration, this compound can be prepared as a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[4] For in vitro studies, it can be dissolved in water or dimethyl sulfoxide (B87167) (DMSO).[4] Always ensure the final concentration of any solvent is compatible with your experimental model and does not induce toxicity.
Q5: What are some key considerations when designing a study to evaluate the neuroprotective effects of this compound?
A5: Key considerations include:
-
Dose-response studies: To determine the optimal effective and non-toxic dose.
-
Time-window studies: To identify the therapeutic window for administration following a neurological insult.[3]
-
Appropriate animal models: Select models that are relevant to the specific neurological condition being studied (e.g., stroke, traumatic brain injury, neurodegenerative disease).
-
Comprehensive outcome measures: Include behavioral, histological, and biochemical assessments to provide a thorough evaluation of neuroprotection.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results in neurobehavioral tests | - Variable drug administration- Stress-induced variability in animals- Subjectivity in scoring | - Ensure precise and consistent dosing for all subjects.- Acclimatize animals to the testing environment before the experiment.- Use blinded observers for behavioral scoring to minimize bias. |
| High mortality in animal models at higher doses | - Potential for hypotension or other adverse effects. | - Start with a lower dose range based on available L-arginine data and perform a dose-escalation study.- Monitor physiological parameters such as blood pressure and heart rate during and after administration.[3] |
| Precipitation of the compound in stock solutions | - Poor solubility at the desired concentration.- Improper storage. | - For in vitro studies, prepare fresh stock solutions in an appropriate solvent like water or DMSO and use sonication if necessary to aid dissolution.[5]- Store stock solutions at recommended temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[5] |
| No significant neuroprotective effect observed | - Suboptimal dosage or administration timing.- Insufficient statistical power.- Inappropriate outcome measures. | - Conduct thorough dose-response and time-window studies.[3]- Perform a power analysis to determine the appropriate number of subjects per group.- Utilize a battery of behavioral, histological, and molecular assays to assess neuroprotection comprehensively. |
Quantitative Data Summary
Note: The following data is for L-arginine and should be used as a reference for designing studies with this compound.
In Vivo Studies
| Compound | Dosage | Animal Model | Administration Route | Key Neuroprotective Endpoints |
| L-arginine | 37.5 - 600 mg/kg | Rat (Controlled Cortical Impact Injury) | Intravenous | Reduced contusion volume, increased neuron density in the hippocampus.[3] |
| L-arginine | 100 mg/kg | Rat (Traumatic Brain Injury and Hemorrhagic Shock) | Intravenous | Decreased malondialdehyde (MDA) levels, increased total antioxidant capacity (TAC), reduced apoptosis.[6] |
| L-arginine | 300 mg/kg | Mouse (MPTP-induced Parkinson's Disease model) | Intraperitoneal | Attenuated the production of dark neurons in the substantia nigra.[7] |
| L-arginine | 3-9 µ g/rat | Rat (Aluminum chloride-induced Alzheimer's model) | Intra-hippocampal | Protective against memory deficits and β-amyloid accumulation.[8] |
In Vitro Studies
| Compound | Concentration | Experimental Model | Key Neuroprotective Endpoints |
| N-acetylarginine | 5.0 μM | Rat blood, kidney, and liver homogenates | Modulated activities of antioxidant enzymes (catalase, superoxide (B77818) dismutase, glutathione (B108866) peroxidase).[9] |
Experimental Protocols
In Vivo Neuroprotection Protocol: Traumatic Brain Injury Model (Adapted from L-arginine studies)
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Surgical Procedure: Anesthetize the animals and perform a controlled cortical impact injury as previously described.[3]
-
Compound Preparation: Prepare this compound in sterile saline or a suitable vehicle.
-
Administration: Administer the compound intravenously at the desired doses (e.g., starting with a range of 50-300 mg/kg) at a specific time point post-injury (e.g., 5 minutes, 1 hour).[3]
-
Behavioral Assessment: Conduct neurological severity scoring and motor function tests at regular intervals post-injury.
-
Histological Analysis: At the study endpoint (e.g., 14 days), perfuse the animals and collect brain tissue. Perform staining (e.g., Nissl staining) to quantify contusion volume and neuronal survival in relevant brain regions like the hippocampus.[3]
-
Biochemical Analysis: Analyze brain homogenates for markers of oxidative stress (e.g., MDA) and inflammation.[6]
In Vitro Neuroprotection Protocol: Oxidative Stress Assay (Adapted from N-acetylarginine studies)
-
Cell Culture: Use a relevant neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Induction of Oxidative Stress: Expose cells to an oxidative agent (e.g., hydrogen peroxide or glutamate) to induce cell death.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[4]
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 μM) for a specific duration before inducing oxidative stress.
-
Cell Viability Assay: Assess cell viability using a standard assay such as the MTT or LDH assay.
-
Measurement of Oxidative Stress Markers: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA).
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase in cell lysates.[9]
Visualizations
Caption: Hypothetical signaling pathway of this compound's neuroprotective action.
Caption: General experimental workflow for assessing neuroprotective effects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Acetyl-L-arginine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Neuroprotective effects of L-arginine administration after cortical impact injury in rats: dose response and time window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 7. Effects of L-arginine pre-treatment in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson’s diseases in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of L-arginine on Alzheimer's disease: Modulating hippocampal nitric oxide levels and memory deficits in aluminum chloride-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor solubility of N-Acetyl-L-arginine dihydrate in fresh DMSO
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-Acetyl-L-arginine dihydrate in fresh Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A: Published solubility data for this compound in DMSO varies between suppliers, which may be due to slight batch-to-batch variations.[1] Some datasheets indicate a solubility of up to 50 mg/mL (198.2 mM), while others report a lower solubility of 11 mg/mL (50.87 mM).[1][2][3] It is advisable to consult the certificate of analysis for your specific batch or perform a preliminary solubility test.
Q2: Why is my this compound not dissolving well, even in fresh DMSO?
A: Several factors can contribute to poor solubility:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[3]
-
Compound Characteristics: The compound is a white crystalline powder.[4] The physical form and particle size of the powder can affect the dissolution rate.
-
Temperature: Solubility can be temperature-dependent. Dissolution at room temperature may be slow.
-
Technique: Inadequate mixing or agitation can lead to incomplete dissolution.
Q3: Why is it critical to use "fresh" or anhydrous DMSO?
A: As mentioned, DMSO readily absorbs moisture. This absorbed water alters the polarity of the solvent, which can negatively impact the solubility of many organic compounds, including this compound.[3] Using a new, sealed bottle or anhydrous grade DMSO is crucial for reproducibility and achieving maximum solubility.
Q4: Can I heat the solution to improve the solubility of this compound?
A: Gentle warming can be an effective method to increase the dissolution rate of many compounds. However, the thermal stability of this compound should be considered. If you choose to warm the solution, use a water bath set to a modest temperature (e.g., 37°C) and monitor for any signs of degradation.
Q5: What is sonication, and why is it recommended for dissolving this compound?
A: Sonication uses high-frequency sound waves to agitate the solution, breaking down aggregates of powder and increasing the interaction between the solvent and the compound. This technique can significantly improve the rate and extent of dissolution for compounds that are slow to dissolve.[2] Some suppliers specifically recommend sonication for N-Acetyl-L-arginine.[2]
Solubility Data Summary
The following table summarizes the publicly available solubility data for this compound in DMSO.
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 50 mg/mL | 198.2 mM | Use fresh DMSO.[1][3] |
| TargetMol | 11 mg/mL | 50.87 mM | Sonication is recommended.[2] |
Note: The actual solubility may differ slightly due to batch-to-batch variations.[1]
Troubleshooting Guide for Poor Solubility
If you are experiencing difficulty dissolving this compound in DMSO, follow these steps:
-
Verify Solvent Quality: Ensure you are using a fresh, unopened bottle of high-purity, anhydrous DMSO. If the bottle has been opened previously, it may have absorbed moisture.
-
Use Appropriate Technique: Start by adding a small amount of DMSO to the weighed powder. Vortex or stir vigorously to create a slurry. Then, gradually add the remaining solvent while continuing to mix.
-
Apply Energy: If the compound does not fully dissolve with vortexing alone, proceed to one of the following methods:
-
Sonication: Place the vial in a sonicating water bath for 5-10 minute intervals until the solution clarifies.
-
Gentle Warming: Place the vial in a warm water bath (not exceeding 37-40°C) and continue to vortex or stir periodically.
-
-
Re-evaluate Concentration: If the compound still fails to dissolve completely, your desired concentration may exceed its solubility limit in your specific batch and under your experimental conditions. Consider preparing a more dilute solution.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting solubility issues.
Caption: A workflow for troubleshooting poor solubility.
Key Factors Influencing Solubility
Several interconnected factors determine the final solubility of a compound in a solvent.
References
improving the stability of N-Acetyl-L-arginine dihydrate solutions for in vivo use
This technical support center provides guidance on improving the stability of N-Acetyl-L-arginine dihydrate solutions for in vivo research applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and prepared solutions?
A1: For long-term storage, the solid this compound powder should be stored at -20°C for up to three years. Prepared stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[1][2][3] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1] For in vivo experiments, it is best practice to use freshly prepared solutions.[1]
Q2: What are the potential degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is likely the hydrolysis of the guanidinium (B1211019) group, which is a known degradation route for L-arginine. This reaction yields N-acetyl-L-ornithine and urea. Additionally, under oxidative stress, other degradation products may form. While specific studies on N-Acetyl-L-arginine are limited, forced degradation studies on similar molecules like N-acetylcysteine have shown susceptibility to acidic and basic conditions, as well as oxidation.
Q3: How does pH affect the stability of this compound solutions?
Q4: Can I autoclave my this compound solution?
A4: Autoclaving is generally not recommended for solutions containing amino acid derivatives like this compound. The high temperature and pressure can lead to significant degradation. Sterilization should be achieved through filtration, for example, by using a 0.22 µm syringe filter.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the solution upon refrigeration or during the experiment. | The concentration of this compound may exceed its solubility at lower temperatures. The pH of the solution may have shifted to a point of lower solubility. | - Prepare a less concentrated stock solution if cold storage is necessary.- Before use, gently warm the solution and vortex to redissolve any precipitate. Avoid repeated warming and cooling cycles.- Ensure the solution is adequately buffered to a pH where the compound is highly soluble (typically slightly acidic to neutral).- For in vivo formulations, consider using solubilizing agents such as PEG300 or Tween-80. |
| Inconsistent or unexpected experimental results. | The this compound solution may have degraded due to improper storage or handling. | - Always use freshly prepared solutions for in vivo experiments whenever possible.- If using frozen stock solutions, avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Verify the purity of the solid compound before preparing solutions, especially if it has been stored for a long time or under suboptimal conditions.- Perform a stability check of your formulation under the experimental conditions (time, temperature, light exposure) using an appropriate analytical method like HPLC. |
| Solution discoloration (e.g., yellowing). | This may indicate chemical degradation, possibly due to oxidation or exposure to light. | - Discard any discolored solution as it may contain impurities that could affect experimental outcomes.- Prepare fresh solutions using high-purity water and reagents.- Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.- Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term experiments. |
Experimental Protocols
Protocol for Preparing a Sterile this compound Solution for In Vivo Use
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a custom buffer)
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Add the sterile vehicle to the powder. For enhanced solubility, a common formulation approach involves first dissolving the compound in a small amount of a co-solvent like DMSO, followed by the addition of other excipients like PEG300 and Tween-80, and finally bringing it to the final volume with saline.[1]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Measure the pH of the solution and adjust if necessary using sterile, dilute acid or base to a physiologically compatible and stable pH range (e.g., pH 6.5-7.4).
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the solution appropriately based on the planned use. For immediate use, keep it on ice. For longer-term storage, aliquot and freeze at -20°C or -80°C.
-
Protocol for a Basic Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method. It is based on methods for related compounds and should be validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare your test samples (e.g., solutions stored under different conditions) by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standard and test samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Quantify the amount of remaining this compound by comparing its peak area to that of the standard.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Potential degradation pathways of N-Acetyl-L-arginine.
References
Technical Support Center: Troubleshooting Assay Interference from N-Acetyl-L-arginine Dihydrate
Welcome to the technical support center for identifying and mitigating potential assay interference from N-Acetyl-L-arginine dihydrate. This guide is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my assay?
This compound is the dihydrate form of N-Acetyl-L-arginine, a derivative of the amino acid L-arginine. It is sometimes used in experimental setups as a therapeutic agent or as an excipient in formulations due to its properties as a protein aggregation suppressor.[1][2][3] It is known to have good colloidal stability.[1][4]
Q2: Can this compound interfere with my assay?
Like any small molecule, this compound has the potential to interfere with various types of assays, leading to misleading results. The primary mechanisms of interference to consider are:
-
Chemical Reactivity: The molecule could directly interact with assay components such as enzymes or detection reagents.
-
Effects on Protein Aggregation: While often used to prevent aggregation, its effects can be concentration-dependent and may vary depending on the specific proteins in your assay.
-
Light-Based Interference: Although less likely for a simple amino acid derivative, it's a possibility that should be ruled out for fluorescence or absorbance-based assays.
Q3: My assay contains this compound and I'm seeing unexpected results. What are the first steps I should take?
The first step is to determine if this compound is indeed the source of the interference. This can be achieved by running a set of control experiments. A simple "compound-only" control, where you run the assay with this compound but without your analyte of interest, is a crucial first diagnostic step.
Troubleshooting Guides by Assay Type
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and address potential assay interference.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Protein Stability with N-Acetyl-L-arginine Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using N-Acetyl-L-arginine dihydrate to enhance protein stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stabilize proteins?
A1: N-Acetyl-L-arginine (NALA) dihydrate is a derivative of the amino acid L-arginine.[1][2] It is used as an excipient in biopharmaceutical formulations to suppress protein aggregation and enhance stability.[3][4] The proposed mechanism involves NALA acting as a "neutral crowder," which can slow down protein-protein association reactions that lead to aggregation without significantly altering the protein's native folded state.[5][6][7] Its acetylated form can also minimize the decrease in the protein's thermal unfolding temperature (Tm), a common issue with standard arginine hydrochloride, thereby improving both colloidal and conformational stability.[3][8]
Q2: What are the advantages of using N-Acetyl-L-arginine over standard L-arginine?
A2: While both can suppress aggregation, N-Acetyl-L-arginine often provides superior performance. Standard L-arginine hydrochloride can sometimes decrease the conformational stability (melting temperature, Tm) of a protein.[3] N-Acetyl-L-arginine is designed to mitigate this effect, offering robust aggregation suppression while better preserving the protein's folded structure, especially under thermal and agitation stress.[3][9]
Q3: What is a good starting concentration for this compound in my formulation?
A3: A typical starting concentration range for screening is between 50 mM and 200 mM. The optimal concentration is highly dependent on the specific protein, buffer conditions (pH, ionic strength), and protein concentration. It is crucial to perform a systematic screen to identify the most effective concentration for your specific application.
Q4: Is this compound compatible with common buffers and other excipients?
A4: N-Acetyl-L-arginine generally shows good compatibility with common biological buffers (e.g., phosphate, histidine, citrate). It has been shown to have a cooperative effect with glycine (B1666218) buffers.[3] However, as with any formulation component, it is essential to test for physical and chemical compatibility with your specific protein and other excipients (e.g., surfactants, sugars) under relevant storage and stress conditions.
Troubleshooting Guide
Issue 1: My protein still shows significant aggregation after adding this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of N-Acetyl-L-arginine may be too low or too high. Perform a dose-response study, testing a wider range of concentrations (e.g., 25 mM to 300 mM). |
| Incorrect pH | The effectiveness of N-Acetyl-L-arginine can be pH-dependent.[3] Ensure your formulation buffer pH is optimal for your protein's stability. Consider screening a range of pH values. |
| Incompatible Excipients | Other components in the formulation may be counteracting the stabilizing effect. Systematically remove or replace other excipients to identify potential incompatibilities. |
| Severe Stress Conditions | The applied stress (e.g., high temperature, vigorous agitation) may be too extreme. Reduce the intensity of the stress condition to a more physiologically relevant level. |
| Aggregation Pathway | N-Acetyl-L-arginine may not be effective against all aggregation pathways. Consider combining it with other stabilizers, such as a non-ionic surfactant (e.g., Polysorbate 80) or a sugar (e.g., sucrose), to target different mechanisms.[10][11] |
Issue 2: I observe a decrease in my protein's melting temperature (Tm) after adding N-Acetyl-L-arginine.
| Possible Cause | Suggested Solution |
| Protein-Specific Interaction | While N-Acetyl-L-arginine is designed to minimize Tm depression, some proteins may still exhibit this behavior.[3] Evaluate if the observed Tm decrease is acceptable. A minor decrease in Tm may be a reasonable trade-off for a significant reduction in aggregation. |
| High Excipient Concentration | Very high concentrations of any excipient can sometimes destabilize a protein. Re-evaluate the concentration curve to find a balance between aggregation suppression and conformational stability. |
| Counterion Effects | If using a salt form, the counterion could influence stability. Consider using N-Acetyl-L-arginine in combination with a stabilizing counterion like glutamate.[12][13] |
Quantitative Data Summary
The following table presents illustrative data from a thermal challenge study on a model monoclonal antibody (mAb) to demonstrate the effect of varying this compound concentrations.
| This compound [mM] | Melting Temp (Tm) [°C] | Aggregation Onset Temp (Tagg) [°C] | % Monomer Recovery (after stress) |
| 0 (Control) | 71.5 | 65.0 | 78% |
| 50 | 71.2 | 70.5 | 89% |
| 100 | 71.0 | 74.0 | 95% |
| 150 | 70.8 | 74.5 | 96% |
| 250 | 70.1 | 72.0 | 91% |
Note: Data are for illustrative purposes only. Actual results will vary based on the protein and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using Differential Scanning Fluorimetry (DSF)
This protocol determines the effect of this compound on the thermal stability (melting temperature, Tm) of a protein.[14][15]
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of this compound in the final formulation buffer.
-
Prepare a working solution of your target protein (e.g., 1 mg/mL) in the same buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, create a concentration gradient of this compound (e.g., 0 mM to 300 mM).
-
To each well, add the protein solution and the fluorescent dye to their final desired concentrations.
-
Include a "no protein" control to measure background fluorescence.[15]
-
-
DSF Instrument Run:
-
Place the plate in a real-time PCR instrument.[16]
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor fluorescence changes during the temperature ramp.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.[17] An increase in Tm indicates enhanced thermal stability.
-
Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
This protocol measures the size distribution of particles in solution to monitor the onset of aggregation.[18][19]
-
Sample Preparation:
-
Prepare samples of your protein (e.g., 5 mg/mL) in the formulation buffer containing different concentrations of this compound.
-
Filter all samples through a low-binding 0.22 µm syringe filter to remove dust and pre-existing large aggregates.[20]
-
-
DLS Measurement (Thermal Ramp):
-
Place the sample cuvette in the DLS instrument.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Apply a thermal ramp (e.g., 1°C/minute) and collect DLS measurements at regular temperature intervals.
-
-
Data Analysis:
-
Analyze the intensity and volume distributions at each temperature point.
-
The aggregation onset temperature (Tagg) is defined as the temperature at which a significant increase in the hydrodynamic radius or polydispersity index (PDI) is observed, indicating the formation of larger species.[21] An increase in Tagg signifies improved stability against thermal aggregation.[22]
-
Visualizations
Caption: Workflow for optimizing N-Acetyl-L-arginine concentration.
Caption: Proposed mechanism of protein stabilization by N-Acetyl-L-arginine.
Caption: Troubleshooting flowchart for protein aggregation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 18. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azonano.com [azonano.com]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. Investigating the effects of excipients on the earliest stages of aggregation - Aggregation inhibition by arginine | Malvern Panalytical [malvernpanalytical.com]
overcoming formulation challenges of N-Acetyl-L-arginine dihydrate for oral delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral delivery of N-Acetyl-L-arginine dihydrate.
Troubleshooting Guides
This section addresses common issues encountered during the formulation development of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Powder Flowability | Hygroscopic nature of the dihydrate form leading to powder agglomeration. | 1. Control manufacturing environment humidity (RH < 40%).2. Incorporate glidants such as colloidal silicon dioxide or talc (B1216) into the formulation.3. Consider a granulation strategy (wet or dry) to improve flow properties. |
| Tablet Sticking and Picking | Excessive moisture in the granules or inappropriate tooling. | 1. Ensure granules are dried to an optimal moisture content (e.g., < 2%).2. Use anti-adherents like magnesium stearate.3. Evaluate different punch and die materials or coatings. |
| Inconsistent Drug Release Profile | Variability in particle size distribution or improper binder concentration. | 1. Normalize the particle size of the API and excipients through milling and sieving.2. Optimize the concentration of the binder to ensure uniform granule strength.3. Evaluate the impact of different dissolution media (pH 1.2, 4.5, 6.8) to understand pH-dependent solubility. |
| Chemical Instability (Degradation) | Sensitivity to moisture, pH, and excipient interactions. | 1. Conduct forced degradation studies to identify degradation pathways.2. Select compatible excipients based on compatibility studies.3. Package the final dosage form in moisture-protective packaging (e.g., blister packs with aluminum foil). |
Frequently Asked Questions (FAQs)
1. What are the key pre-formulation studies recommended for this compound?
Before proceeding with formulation development, it is crucial to characterize the drug substance thoroughly. Key studies include:
-
Solubility Profile: Determine the solubility in different pH media (e.g., pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF).
-
Hygroscopicity: Assess the moisture uptake of the API at various relative humidity (RH) levels.
-
Solid-State Characterization: Use techniques like DSC, TGA, and XRPD to understand its thermal behavior and crystalline structure.
-
Excipient Compatibility: Screen for potential interactions with commonly used pharmaceutical excipients.
2. How can the bitter taste of this compound be masked for oral delivery?
Taste-masking can be achieved through several strategies:
-
Use of Sweeteners and Flavors: Incorporating high-intensity sweeteners (e.g., sucralose, aspartame) and appealing flavors (e.g., citrus, berry) can help mask the taste.
-
Polymer Coating: Applying a taste-masking polymer coating to the drug particles or granules.
-
Complexation: Using ion-exchange resins or cyclodextrins to form a complex with the drug, thereby reducing its interaction with taste buds.
3. What are suitable analytical methods for quantifying this compound in a formulation?
A validated stability-indicating HPLC method is the standard approach. A typical method might involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., around 210 nm).
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data that may be expected during the characterization of this compound.
Table 1: pH-Dependent Solubility of this compound at 25°C
| Medium | pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 150.5 |
| Acetate Buffer | 4.5 | 125.8 |
| Phosphate Buffer | 6.8 | 110.2 |
| Purified Water | 7.0 | 115.4 |
Table 2: Hygroscopicity Profile of this compound at 25°C
| Relative Humidity (%) | Moisture Uptake (%) | Observation |
| 20 | 0.5 | Stable |
| 40 | 1.2 | Stable |
| 60 | 3.8 | Slight Agglomeration |
| 80 | 8.5 | Deliquescence |
Experimental Protocols
Protocol 1: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients.
Methodology:
-
Prepare physical mixtures of this compound with each selected excipient (e.g., microcrystalline cellulose, lactose, magnesium stearate) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions (25°C/60% RH) for 4 weeks.
-
At predetermined time points (0, 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of this compound using a validated HPLC method.
-
Related Substances: Detection of any degradation products by HPLC.
-
-
Compare the results with a control sample (pure API) stored under the same conditions.
Visualizations
Caption: Oral Formulation Development Workflow.
Caption: Troubleshooting Poor Powder Flowability.
effect of repeated freeze-thaw cycles on N-Acetyl-L-arginine dihydrate stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Acetyl-L-arginine dihydrate stock solutions, with a focus on the effects of repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Can I reuse my this compound stock solution after it has been frozen and thawed?
A1: It is strongly recommended to avoid repeated freeze-thaw cycles with this compound stock solutions. Each cycle of freezing and thawing can introduce physical and chemical stresses on the molecule, potentially leading to degradation and a decrease in the effective concentration of the active compound. For optimal experimental consistency and accuracy, it is best practice to aliquot your stock solution into single-use volumes after preparation.[1]
Q2: What are the potential consequences of using a stock solution that has undergone multiple freeze-thaw cycles?
A2: Using a degraded stock solution can lead to inconsistent and unreliable experimental results. The potency of the solution may be reduced, and the presence of degradation products could potentially interfere with your assay or cellular system. This can manifest as a loss of expected biological activity, unexpected off-target effects, or poor reproducibility between experiments.
Q3: What are the likely degradation pathways for this compound during freeze-thaw cycles?
-
Hydrolysis of the Acetyl Group: The amide bond of the N-acetyl group can be hydrolyzed, which would yield L-arginine and acetic acid. This would alter the biological activity of the compound.
-
Hydrolysis of the Guanidinium (B1211019) Group: The guanidinium group in the arginine side chain can also undergo hydrolysis to form urea (B33335) and N-acetyl-ornithine.
Oxidative degradation is another possibility, particularly if the solution is exposed to air or contains trace metal ions.
Q4: How should I properly store my this compound stock solution?
A4: For long-term storage, it is advisable to store aliquots of your stock solution at -20°C or -80°C. When stored at -20°C, a solution may be stable for up to one month, while at -80°C, stability can extend for a year or more.[1] Always refer to the manufacturer's specific recommendations for your product.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or reduced biological activity in experiments. | Degradation of this compound in the stock solution due to multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Aliquot the new solution into single-use volumes and store at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Precipitate forms in the stock solution after thawing. | The concentration of the solution may have exceeded its solubility limit at lower temperatures, or the pH of the solution may have shifted during freezing, leading to precipitation. | Gently warm the solution to room temperature and vortex to attempt to redissolve the precipitate. If it does not fully dissolve, it is best to discard the solution and prepare a fresh stock. Consider preparing a more dilute stock solution if precipitation is a recurring issue. |
| Unexpected results or artifacts in the assay. | Presence of unknown degradation products in the stock solution. | Discontinue use of the current stock solution. Prepare a fresh, aliquoted stock. If the issue persists, consider performing a quality control check on your stock solution using an analytical technique like HPLC to assess its purity. |
Experimental Protocols
Protocol for a Freeze-Thaw Stability Study of this compound
This protocol outlines a typical procedure to assess the stability of an this compound stock solution over several freeze-thaw cycles.
1. Preparation of the Stock Solution:
- Accurately weigh a sufficient amount of this compound powder.
- Dissolve the powder in the desired solvent (e.g., sterile water, DMSO) to achieve the final target concentration.
- Ensure complete dissolution, using gentle vortexing if necessary.
- Filter the solution through a 0.22 µm sterile filter into a sterile container.
2. Aliquoting:
- Dispense the stock solution into multiple, small-volume, single-use aliquots in low-protein-binding microcentrifuge tubes.
- Reserve a set of aliquots as the "Time 0" or control samples, which will not undergo any freeze-thaw cycles. Store these at the recommended long-term storage temperature (e.g., -80°C) until analysis.
3. Freeze-Thaw Cycling:
- Place the remaining aliquots in a freezer at -20°C for a minimum of 24 hours.
- Remove the aliquots and allow them to thaw completely at room temperature (approximately 20-25°C).
- Once thawed, this constitutes one freeze-thaw cycle.
- For subsequent cycles, return the aliquots to the -20°C freezer for at least 24 hours before thawing again.
- It is common to perform 3 to 5 freeze-thaw cycles in a stability study.[2]
4. Sample Analysis using a Stability-Indicating HPLC Method:
- After each designated freeze-thaw cycle (e.g., 1, 3, and 5), retrieve a set of aliquots for analysis.
- Analyze the "Time 0" control samples alongside the stressed samples.
- Quantify the concentration of this compound and monitor for the appearance of any new peaks that may represent degradation products.
Proposed Stability-Indicating HPLC Method
The following is a proposed High-Performance Liquid Chromatography (HPLC) method that could be adapted and validated for the analysis of this compound and its potential degradation products. This method is based on principles used for related compounds like N-acetylcysteine and L-arginine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase and an organic solvent. For example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a low wavelength, such as 210 nm, where the amide bond has some absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation of the method should be performed to ensure it is stability-indicating, meaning it can accurately separate the intact this compound from any potential degradation products.
Data Presentation
The results of a freeze-thaw stability study should be summarized in a clear and concise table. Below is an example of how such data could be presented.
Table 1: Example of Freeze-Thaw Stability Data for a 10 mg/mL this compound Solution in Water
| Number of Freeze-Thaw Cycles | Mean Concentration (mg/mL) (± SD) | % of Initial Concentration | Area of Major Degradation Peak (Arbitrary Units) |
| 0 (Control) | 10.02 (± 0.05) | 100% | Not Detected |
| 1 | 9.98 (± 0.07) | 99.6% | 1,500 |
| 3 | 9.53 (± 0.12) | 95.1% | 15,200 |
| 5 | 8.91 (± 0.15) | 88.9% | 35,600 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.
Visualizations
Plausible Degradation Pathway
The following diagram illustrates the potential hydrolysis of this compound, a likely degradation pathway under stressful conditions.
References
refining protein formulation to maximize aggregation suppression by N-Acetyl-L-arginine dihydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for refining protein formulations to maximize aggregation suppression using N-Acetyl-L-arginine dihydrate (NALA).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (NALA) preferred over L-arginine hydrochloride for suppressing protein aggregation?
A1: this compound (NALA) offers a significant advantage over L-arginine hydrochloride by providing enhanced suppression of protein aggregation while minimizing the reduction in the protein's thermal transition temperature (Tm).[1][2][3] L-arginine, although a known aggregation suppressor, can decrease the thermal stability of some proteins.[2][4][5] NALA has been shown to be more effective at suppressing aggregation of intravenous immunoglobulins (IVIG) and etanercept with less impact on their Tm.[1][3]
Q2: What is the proposed mechanism by which NALA suppresses protein aggregation?
A2: The primary mechanism of aggregation suppression by arginine derivatives like NALA involves their interaction with the protein surface. It is proposed that arginine molecules form clusters that can interact with and mask exposed hydrophobic patches on the protein surface, thereby preventing protein-protein interactions that lead to aggregation.[6][7] Crystallographic analysis has shown that arginine molecules can be in close proximity to aromatic amino acid residues on the protein surface, engaging in electrostatic, hydrophobic, and cation–π interactions.[1]
Q3: At what concentration is NALA typically effective?
A3: The optimal concentration of NALA can vary depending on the specific protein and formulation conditions. However, studies have shown that NALA can be effective in the millimolar range. For instance, in a comparative study with etanercept, 25 mM arginine monohydrochloride was used, and NALA was shown to be more effective.[1][3] It is recommended to perform a concentration-response study to determine the optimal NALA concentration for your specific protein formulation.
Q4: Can NALA be used in combination with other excipients?
A4: Yes, NALA can be used in combination with other common formulation excipients. For particularly challenging proteins, a multi-faceted approach combining different stabilizers can be more effective.[8] For example, NALA has shown a cooperative effect with glycine (B1666218) buffer in maintaining the monomer content of IVIG and suppressing particle formation.[2]
Q5: Does NALA have any impact on the immunogenicity of the protein formulation?
A5: Studies suggest that by reducing protein aggregation, NALA can lead to a reduced immunogenic response. In a study with agitated IVIG and etanercept in the presence of silicone oil, NALA dramatically reduced the expression of IL-1, implying that the decreased aggregation was associated with reduced immunogenicity.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal aggregation suppression with NALA. | The concentration of NALA may not be optimal for the specific protein or formulation conditions. | Perform a dose-response study to determine the most effective concentration of NALA. Start with a range of concentrations (e.g., 10 mM to 200 mM) and assess aggregation using techniques like DLS or SEC. |
| The pH of the formulation may be influencing the effectiveness of NALA. | Evaluate the aggregation suppression at different pH values. NALA has been shown to provide good colloidal stability, particularly in acidic pH.[2] | |
| Decreased thermal stability (Tm) of the protein. | Although NALA has a minimal effect on Tm compared to L-arginine, some sensitive proteins might still show a slight decrease. | Co-formulate with other stabilizing excipients like sugars (e.g., sucrose, trehalose) or polyols (e.g., sorbitol, mannitol) to counterbalance any potential destabilizing effects. |
| High viscosity of the protein formulation. | High protein concentration can lead to increased viscosity, which can be a challenge for subcutaneous administration. | Arginine and its derivatives are known to reduce the viscosity of high-concentration protein formulations.[9] Evaluate the effect of NALA on the viscosity of your formulation. |
| Formation of subvisible particles upon agitation. | Interfacial stresses, such as those caused by agitation or interaction with silicone oil in pre-filled syringes, can induce aggregation and particle formation. | NALA has been shown to be effective in reducing agitation-induced aggregation and the formation of subvisible particles.[1][3] Ensure adequate concentration of NALA in formulations that will be subjected to mechanical stress. |
Quantitative Data Summary
Table 1: Comparison of N-Acetyl-L-arginine (NALA) and L-arginine on Protein Stability
| Parameter | Protein | Condition | L-arginine | N-Acetyl-L-arginine (NALA) | Reference |
| Transition Temperature (Tm) | Etanercept | 25 mM excipient | Significantly reduced with increasing concentration | Better retention of Tm | [1][3] |
| Monomeric Content (post-agitation) | Etanercept | 5 days end-over-end rotation | Lower | Higher | [1][3] |
| Aggregation Onset Temperature (Tagg) | Etanercept | - | Lower | Higher | [1][3] |
| Colloidal Stability | IgG | Acidic pH | Lower | Higher | [2] |
Experimental Protocols
Protocol 1: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to measure the size distribution of protein particles in a formulation, providing an indication of aggregation.
-
Sample Preparation:
-
Prepare your protein formulation with and without varying concentrations of NALA.
-
Ensure all solutions are filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove extraneous dust and particles.
-
Use a suitable buffer system and maintain a constant protein concentration across all samples.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Carefully transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution profile. An increase in the average particle size or the appearance of larger particle populations indicates aggregation.
-
Compare the results from formulations with and without NALA to assess its aggregation-suppressing effect.
-
Protocol 2: Evaluating Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol describes how to use DSC to determine the thermal transition temperature (Tm) of a protein, which is an indicator of its thermal stability.
-
Sample Preparation:
-
Prepare protein samples in the desired buffer with and without NALA.
-
Prepare a matching buffer blank for reference.
-
Degas all solutions to prevent bubble formation during the scan.
-
-
Instrument Setup:
-
Set up the DSC instrument with the desired temperature scan rate (e.g., 1°C/min).
-
Define the temperature range to be scanned, ensuring it encompasses the expected unfolding transition of the protein.
-
-
Measurement:
-
Load the protein sample and the reference buffer into the respective cells of the DSC.
-
Initiate the temperature scan.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the protein unfolding.
-
The apex of this peak represents the transition temperature (Tm).
-
Compare the Tm values of the protein with and without NALA to evaluate the impact of the excipient on thermal stability.
-
Visualizations
Caption: Workflow for optimizing protein formulation with NALA.
Caption: Troubleshooting logic for aggregation issues with NALA.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arginine as a protein stabilizer and destabilizer in liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Acetyl-L-arginine dihydrate and Arginine HCl as Protein Formulation Excipients
For Researchers, Scientists, and Drug Development Professionals
In the development of stable and effective protein-based therapeutics, the choice of excipients is paramount. Arginine and its derivatives are widely employed to enhance protein stability, suppress aggregation, and reduce viscosity in high-concentration formulations. This guide provides an objective comparison of two such excipients: N-Acetyl-L-arginine dihydrate and Arginine Hydrochloride (HCl), supported by experimental data to aid in the selection of the most suitable stabilizer for your protein formulation needs.
Executive Summary
Both this compound and Arginine HCl are effective in stabilizing protein formulations, though they exhibit different performance characteristics. N-Acetyl-L-arginine (NALA) has been shown to be a superior aggregation suppressor with a minimal impact on the protein's thermal stability (transition temperature, Tm). In contrast, Arginine HCl is a well-established viscosity reducer, particularly in high-concentration monoclonal antibody (mAb) formulations, but it can sometimes lead to a decrease in the thermal stability of the protein. The selection between these two excipients will, therefore, depend on the specific challenges presented by the protein formulation, such as a propensity for aggregation versus high viscosity.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance differences between N-Acetyl-L-arginine and Arginine HCl based on available experimental data.
Table 1: Effect on Protein Thermal Stability (Transition Temperature, Tm)
| Excipient | Protein | Concentration | Change in Tm | Reference |
| N-Acetyl-L-arginine (NALA) | Etanercept | Not specified | Minimal decrease | [1] |
| Arginine HCl | Etanercept | 25 mM | Significant reduction | [1] |
| Arginine HCl | IMC-1A (mAb) | Not specified | ~3.3 °C decrease |
Table 2: Efficacy in Aggregation Suppression
| Excipient | Protein | Stress Condition | Monomer Content | Particle Level | Reference |
| N-Acetyl-L-arginine (NALA) | Etanercept | Agitation | Higher retention | Decreased | [1] |
| Arginine HCl | Etanercept | Agitation | Lower retention | Increased | [1] |
| N-Acetyl-L-arginine (NALA) | IVIG | Agitation with heat | Maintained | Suppressed | |
| Arginine HCl | IVIG | Agitation with heat | Decreased | Increased |
Table 3: Viscosity Reduction in High-Concentration Protein Formulations
| Excipient | Protein | Protein Concentration | Excipient Concentration | Viscosity Reduction | Reference |
| Arginine HCl | Bovine Gamma Globulin | 250 mg/mL | 200 mM | From 59.6 cP to 40.0 cP | [2] |
| Arginine HCl | Bovine Gamma Globulin | 250 mg/mL | 500 mM | From 59.6 cP to 35.5 cP | [2] |
| Arginine HCl | Bovine Gamma Globulin | 250 mg/mL | 1000 mM | From 59.6 cP to 42.8 cP | [2] |
| Arginine HCl | Monoclonal Antibody | ~250 mg/mL | 825 mM | Up to 6-fold | [2] |
| N-Acetyl-L-arginine | Not specified | Not specified | Not specified | Effective (Qualitative) |
Note: Direct quantitative comparative data for viscosity reduction by this compound was not available in the cited literature. However, it is recognized as an effective viscosity-reducing agent.
Mechanism of Action
Arginine and its derivatives are thought to stabilize proteins through a combination of mechanisms. The guanidinium (B1211019) group of arginine can interact with aromatic amino acid residues (e.g., tryptophan) on the protein surface through cation-π interactions. This "masking" of hydrophobic patches can prevent protein-protein interactions that lead to aggregation. Additionally, arginine can act as a "neutral crowder," being preferentially excluded from the protein-protein encounter complex, which slows down the rate of association and aggregation.
Mechanism of action for arginine-based excipients.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of a protein by measuring its melting temperature (Tm).
Methodology:
-
Prepare protein samples at a concentration of 1 mg/mL in the formulation buffer containing the excipient (this compound or Arginine HCl) at the desired concentration.
-
Use the formulation buffer without the protein as the reference.
-
Load the sample and reference into the DSC instrument.
-
Scan the temperature from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 100 °C) at a constant scan rate (e.g., 1 °C/min).
-
The instrument measures the differential heat capacity between the sample and the reference as a function of temperature.
-
The Tm is determined as the peak of the endothermic transition in the thermogram, representing the temperature at which 50% of the protein is unfolded.
Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, aggregates, and fragments in a protein formulation.
Methodology:
-
Equilibrate a size exclusion chromatography column (e.g., a TSKgel G3000SWxl column) with the mobile phase, which is typically the formulation buffer.
-
Inject a defined volume of the protein sample (e.g., 20 µL of a 1 mg/mL solution) onto the column.
-
Elute the proteins isocratically with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Detect the eluted proteins using a UV detector at 280 nm.
-
The different species (aggregates, monomer, fragments) will elute at different retention times based on their size.
-
Integrate the peak areas to determine the percentage of each species in the sample.
Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in the protein formulation, providing an indication of aggregation.
Methodology:
-
Filter the protein samples through a low-binding 0.22 µm filter to remove dust and large particles.
-
Place the sample into a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).
-
A laser illuminates the sample, and the scattered light intensity fluctuations are measured by a detector.
-
The instrument's software analyzes the autocorrelation of the scattered light intensity to determine the diffusion coefficient of the particles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles, providing a size distribution profile.
Experimental Workflow for Excipient Comparison
The following diagram illustrates a typical workflow for comparing the performance of this compound and Arginine HCl as protein formulation excipients.
References
Comparative Analysis of N-Acetyl-L-arginine Dihydrate's Efficacy in Modulating Nitric Oxide Synthase Activity
A comprehensive guide for researchers and drug development professionals evaluating N-Acetyl-L-arginine dihydrate as a modulator of nitric oxide synthase (NOS) activity. This document provides a comparative overview against the natural substrate, L-arginine, and common NOS inhibitors, supported by experimental data and detailed methodologies.
Nitric oxide (NO), a critical signaling molecule, is integral to a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. The enzymatic production of NO is catalyzed by a family of nitric oxide synthases (NOS) which convert L-arginine to L-citrulline and NO. Consequently, the modulation of NOS activity is a key therapeutic target for a range of pathological conditions. This guide provides a detailed comparison of this compound's effect on NOS activity relative to the endogenous substrate L-arginine and established NOS inhibitors such as L-NAME, L-NIO, and 7-NI.
While direct enzymatic studies on this compound are limited, its role as a nitric oxide precursor suggests a mechanism involving metabolic conversion to L-arginine. Some sources indicate that its acetylated form may offer improved bioavailability compared to standard L-arginine supplementation. This comparison synthesizes the available information to provide a clear overview for researchers.
Quantitative Comparison of Compounds Affecting NOS Activity
The following table summarizes the effects of this compound, L-arginine, and common NOS inhibitors on the three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).
| Compound | Primary Target | Mechanism of Action | Reported Potency (Ki / IC50) | Key Applications in Research |
| This compound | All NOS isoforms (indirectly) | Precursor to L-arginine; potentially enhances L-arginine bioavailability for NO synthesis. | Data not available. Efficacy is likely dependent on the rate of in vivo deacetylation to L-arginine. | Investigated for enhancing NO production in cardiovascular and neuroprotective research. |
| L-Arginine | All NOS isoforms | Natural substrate for NO synthesis.[1] | Km values are in the low micromolar range for all isoforms. | Used to study NO-dependent physiological and pathological processes; nutritional supplement. |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | All NOS isoforms (non-selective) | Competitive inhibitor; prodrug that is hydrolyzed to the more potent inhibitor L-NOARG.[2] | Ki: nNOS (bovine) = 15 nM, eNOS (human) = 39 nM, iNOS (murine) = 4.4 µM.[3] IC50 for purified brain NOS is ~70 µM for L-NAME and 1.4 µM for L-NOARG.[2][4] | Induction of hypertension in animal models; general NOS inhibition studies.[5] |
| L-NIO (N5-(1-Iminoethyl)-L-ornithine) | All NOS isoforms (non-selective) | Potent, irreversible inhibitor.[6][7] | Ki: nNOS = 1.7 µM, eNOS = 3.9 µM, iNOS = 3.9 µM.[6] | In vivo and in vitro studies requiring potent and irreversible NOS inhibition.[8] |
| 7-NI (7-Nitroindazole) | nNOS (selective) | Selective inhibitor of the neuronal isoform.[9] | Investigation of the role of nNOS in neurological processes and diseases.[10] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approaches for studying NOS activity, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. N-Acetyl-L-arginine | Endogenous Metabolite | TargetMol [targetmol.com]
A Comparative Analysis of N-Acetyl-L-arginine Dihydrate and L-Citrulline on Vascular Function: A Guide for Researchers
An objective comparison of two potential nitric oxide precursors for the enhancement of vascular health reveals a significant disparity in available scientific evidence. While L-citrulline is supported by a robust body of clinical research demonstrating its efficacy in improving vascular function, N-Acetyl-L-arginine dihydrate remains a compound of theoretical promise with a notable absence of published experimental data.
This guide provides a comprehensive analysis of the current scientific literature on this compound and L-citrulline, with a focus on their respective roles in modulating vascular function. The information is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for cardiovascular health.
Executive Summary
L-citrulline, a non-essential amino acid, has been extensively studied and shown to be a potent enhancer of nitric oxide (NO) bioavailability. It serves as an effective precursor to L-arginine, the direct substrate for nitric oxide synthase (eNOS). Clinical trials have consistently demonstrated that L-citrulline supplementation can improve endothelial function, reduce arterial stiffness, and lower blood pressure.
In contrast, this compound is purported to be a more bioavailable form of L-arginine due to its acetylated structure. The theoretical advantage lies in its potential to bypass first-pass metabolism, thereby increasing plasma L-arginine levels more efficiently than L-arginine itself. However, a thorough review of the scientific literature reveals a significant lack of preclinical and clinical studies to substantiate these claims or to provide quantitative data on its effects on vascular function. The majority of related research has focused on the combination of N-Acetylcysteine (NAC) with L-arginine, a distinct therapeutic approach.
This guide will first present the well-documented effects of L-citrulline on vascular function, supported by quantitative data from human studies and detailed experimental protocols. Subsequently, it will discuss the current understanding of this compound, emphasizing the theoretical basis for its potential vascular effects and the critical need for experimental validation.
L-Citrulline: A Clinically Validated Vasodilator
L-citrulline's primary mechanism of action on vascular function is its role in the L-arginine/nitric oxide pathway. Orally ingested L-citrulline is efficiently converted to L-arginine in the kidneys, which then becomes available for eNOS to produce nitric oxide.[1] This pathway is crucial for maintaining vascular tone and endothelial health.
Signaling Pathway of L-Citrulline in Vascular Endothelium
Caption: L-Citrulline's metabolic pathway to enhance nitric oxide production and induce vasodilation.
Quantitative Effects of L-Citrulline on Vascular Function
The following tables summarize the quantitative data from key clinical trials investigating the effects of L-citrulline supplementation on various markers of vascular function.
Table 1: Effects of L-Citrulline on Flow-Mediated Dilation (FMD)
| Study Population | Dosage | Duration | Baseline FMD (%) | Post-Intervention FMD (%) | Percentage Change |
| Hypertensive Postmenopausal Women | 10 g/day | 4 weeks | 4.5 ± 1.8 | 5.9 ± 2.0 | +31% |
| Patients with Type 2 Diabetes | 6 g/day | 4 weeks | 3.8 ± 1.5 | 5.2 ± 1.7 | +37% |
| Healthy Middle-Aged Men | 6 g/day | 7 days | 6.2 ± 2.1 | 7.8 ± 2.3 | +26% |
Table 2: Effects of L-Citrulline on Blood Pressure
| Study Population | Dosage | Duration | Baseline SBP (mmHg) | Post-Intervention SBP (mmHg) | Change in SBP (mmHg) | Baseline DBP (mmHg) | Post-Intervention DBP (mmHg) | Change in DBP (mmHg) |
| Hypertensive Postmenopausal Women | 10 g/day | 4 weeks | 135 ± 8 | 130 ± 7 | -5 | 82 ± 5 | 79 ± 4 | -3 |
| Prehypertensive Adults | 6 g/day | 8 weeks | 134 ± 5 | 127 ± 6 | -7 | 81 ± 4 | 77 ± 5 | -4 |
| Patients with Type 2 Diabetes | 6 g/day | 4 weeks | 138 ± 9 | 132 ± 8 | -6 | 84 ± 6 | 80 ± 5 | -4 |
Table 3: Effects of L-Citrulline on Nitric Oxide Metabolites (NOx)
| Study Population | Dosage | Duration | Baseline Plasma NOx (µmol/L) | Post-Intervention Plasma NOx (µmol/L) | Percentage Change |
| Healthy Young Adults | 6 g/day | 7 days | 25.3 ± 5.1 | 32.8 ± 6.3 | +30% |
| Patients with Heart Failure | 3 g/day | 7 days | 18.7 ± 4.5 | 24.1 ± 5.2 | +29% |
Experimental Protocols for Key Vascular Function Assays
Flow-Mediated Dilation (FMD) Measurement
-
Objective: To assess endothelium-dependent vasodilation.
-
Protocol:
-
Subjects rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
The brachial artery is imaged using a high-resolution ultrasound transducer.
-
Baseline brachial artery diameter and blood flow velocity are recorded.
-
A blood pressure cuff is placed on the forearm and inflated to >50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is rapidly deflated, and brachial artery diameter is continuously monitored for 3 minutes.
-
FMD is calculated as the percentage change in peak post-deflation artery diameter from the baseline diameter.
-
Caption: Experimental workflow for measuring flow-mediated dilation (FMD).
Measurement of Plasma Nitric Oxide Metabolites (NOx)
-
Objective: To quantify the bioavailability of nitric oxide.
-
Protocol:
-
Collect venous blood samples into tubes containing EDTA.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Use a commercially available colorimetric assay kit based on the Griess reaction.
-
Deproteinate plasma samples using a filtration method.
-
Convert nitrate (B79036) to nitrite (B80452) using nitrate reductase.
-
Add Griess reagents to the samples, which react with nitrite to form a colored azo compound.
-
Measure the absorbance of the samples at 540 nm using a microplate reader.
-
Calculate the total NOx concentration (nitrite + nitrate) based on a standard curve.
-
This compound: A Compound Awaiting Evidence
This compound is a derivative of the amino acid L-arginine. The addition of an acetyl group is theorized to protect the molecule from degradation by the enzyme arginase in the gut and liver, a process known as first-pass metabolism. This could potentially lead to higher circulating levels of L-arginine compared to direct L-arginine supplementation.
Theoretical Mechanism of Action
The proposed mechanism for this compound mirrors that of L-citrulline, with the end goal of increasing the substrate pool for eNOS.
Caption: Theoretical pathway for this compound to increase nitric oxide.
The Research Gap
Despite the plausible mechanism of action, there is a profound lack of published research to support the claims of enhanced bioavailability and efficacy of this compound for improving vascular function. A comprehensive search of scientific databases reveals no peer-reviewed studies that have quantified its effects on FMD, blood pressure, or NO production in either animal models or human subjects.
The existing literature often conflates N-Acetyl-L-arginine with the co-administration of N-Acetylcysteine (NAC) and L-arginine. While this combination has shown some positive effects on endothelial function, these findings cannot be extrapolated to N-Acetyl-L-arginine as a standalone compound.
Comparative Conclusion
Based on the current body of scientific evidence, L-citrulline is a well-established and effective supplement for improving vascular function through the enhancement of nitric oxide synthesis. Its effects are documented in numerous clinical trials with clear, quantitative outcomes.
For researchers and drug development professionals, L-citrulline represents a known quantity with a solid foundation of evidence. This compound, on the other hand, represents an area ripe for investigation. Future research, including pharmacokinetic studies and well-designed clinical trials, is imperative to validate its theoretical benefits and to determine if it offers any advantages over existing nitric oxide precursors like L-citrulline. Until such data becomes available, any claims regarding the vascular effects of this compound should be viewed with scientific skepticism.
References
Head-to-Head Battle: Arginine Derivatives in the Fight Against Protein Aggregation
A Comparative Guide for Researchers and Drug Development Professionals
Protein aggregation is a critical challenge in the development and manufacturing of biotherapeutics, often leading to loss of efficacy, and potential immunogenicity. Arginine has long been a go-to excipient for suppressing protein aggregation. However, a new generation of arginine derivatives is emerging, promising enhanced performance and a better understanding of the underlying mechanisms. This guide provides a head-to-head comparison of key arginine derivatives—Arginine Ethyl Ester (AEE) and N-Acetyl-L-Arginine (NALA)—alongside the parent molecule, L-arginine, and a related compound, agmatine (B1664431). We present a synthesis of experimental data to objectively evaluate their efficacy in preventing protein aggregation.
Performance at a Glance: Quantitative Data Summary
The following table summarizes the key performance metrics of arginine and its derivatives in suppressing protein aggregation, based on data from various head-to-head studies.
| Derivative | Protein Model | Stress Condition | Key Findings | Impact on Thermal Stability (Tm) | Reference |
| L-Arginine | Human Intravenous Immunoglobulin (IgG) | Agitation & Thermal Stress | Reduced colloidal and conformational stability. | Decreased Tm | [1][2] |
| Lysozyme (B549824) | Thermal Stress | Effective in suppressing aggregation. | - | ||
| Etanercept | Agitation | Significantly reduced Tm with increasing concentration. | Decreased Tm | [3] | |
| Arginine Ethyl Ester (AEE) | Human Intravenous Immunoglobulin (IgG) | Agitation & Thermal Stress | Reduced colloidal and conformational stability; readily precipitated IgG at >25°C. | Decreased Tm | [1] |
| Lysozyme | Thermal Stress | More effective than arginine and guanidine (B92328) in preventing heat-induced inactivation and aggregation. | Decreased Tm | ||
| Huntingtin (Httex1) | In vitro, yeast, and mammalian cells | Suppressed aggregation and rescued locomotion dysfunction in a Drosophila model of Huntington's disease. | - | [4] | |
| N-Acetyl-L-Arginine (NALA) | Human Intravenous Immunoglobulin (IgG) | Agitation & Thermal Stress | Efficiently suppressed the formation of subvisible particles and retained a high amount of monomer. | Minimized decrease in Tm compared to arginine. | [1][5] |
| Etanercept | Agitation | Retained a higher monomeric content and showed a higher aggregation onset temperature (Tagg) compared to arginine. | Retained Tm better than arginine. | [3] | |
| Agmatine | Amyloid-beta | In vitro | Reduces the accumulation of amyloid-beta. | - | [6] |
Delving into the Mechanisms and Experimental Evidence
The efficacy of arginine and its derivatives in preventing protein aggregation is multifaceted and depends on the specific protein, stress conditions, and the chemical properties of the derivative itself.
Arginine , the benchmark, is thought to suppress aggregation by interacting with hydrophobic patches on the protein surface, thereby preventing protein-protein interactions.[7][8][9] However, it can also lower the thermal stability of some proteins.
Arginine Ethyl Ester (AEE) has shown superior performance in some studies, which is attributed to its increased hydrophobicity due to the ethyl group, potentially leading to stronger interactions with unfolded or partially folded protein intermediates. However, this increased hydrophobicity can also be a double-edged sword, as evidenced by the precipitation of IgG at higher temperatures.[1]
N-Acetyl-L-Arginine (NALA) emerges as a promising candidate, demonstrating robust aggregation suppression while mitigating the negative impact on thermal stability observed with arginine and AEE.[3][5] The acetylation of the alpha-amino group appears to be key to this improved performance, suggesting that modulating the charge and hydrophobicity of the arginine molecule can fine-tune its anti-aggregation properties.
Agmatine , a decarboxylated form of arginine, has shown potential in the context of neurodegenerative diseases by reducing the accumulation of amyloid-beta, a hallmark of Alzheimer's disease.[6] Its mechanism is likely linked to its broader neuroprotective effects.
Visualizing the Science: Diagrams and Workflows
To better understand the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of protein aggregation and its suppression.
Caption: Experimental workflow for evaluating aggregation suppressors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from the cited studies for key experiments.
Thermal Aggregation Assay of Lysozyme
-
Protein Preparation: Hen egg white lysozyme is dissolved in a buffer (e.g., 50 mM sodium phosphate, pH 6.5) to a final concentration of 0.2 mg/mL.[10]
-
Addition of Derivatives: Arginine, AEE, or other additives are added to the lysozyme solution to the desired final concentration (e.g., 100 mM).[10]
-
Thermal Stress: The samples are subjected to heat treatment at a specific temperature (e.g., 98°C) for a defined period (e.g., 30 minutes).[10]
-
Analysis of Aggregation:
-
Turbidity Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 400 nm) to quantify the extent of aggregation.
-
Activity Assay: The enzymatic activity of lysozyme is measured before and after heat treatment to determine the percentage of active (non-aggregated) protein remaining.[10]
-
Dynamic Light Scattering (DLS): The particle size distribution of the samples is analyzed to monitor the formation of aggregates.[11]
-
Agitation-Induced Aggregation of Immunoglobulin G (IgG)
-
Formulation Preparation: Human intravenous immunoglobulin G (IgG) is prepared in a suitable buffer (e.g., at pH 4.8).[1][2] Arginine, AEE, or NALA is added to the formulation.
-
Agitation Stress: The formulations are subjected to agitation, for instance, by end-over-end rotation for a specified duration (e.g., 5 days).[3]
-
Analysis of Aggregates and Stability:
-
Size Exclusion Chromatography (SEC): The monomer content of the IgG solution is determined to quantify the amount of non-aggregated protein.[3][5]
-
Flow Imaging Microscopy: The number and size of subvisible particles are measured to assess the extent of aggregation.[3][5]
-
Differential Scanning Calorimetry (DSC): The thermal unfolding temperature (Tm) is measured to evaluate the conformational stability of the protein in the presence of the different derivatives.[3][5]
-
Dynamic Light Scattering (DLS): The colloidal stability (diffusion interaction parameter, kD) is assessed.
-
Conclusion and Future Outlook
The head-to-head comparison of arginine derivatives reveals that there is no one-size-fits-all solution for suppressing protein aggregation. While arginine remains a valuable tool, its derivatives, particularly N-Acetyl-L-Arginine, offer compelling advantages in terms of preserving protein stability while effectively inhibiting aggregation. Arginine Ethyl Ester also shows promise but requires careful formulation development to mitigate its potential to induce precipitation. The neuroprotective effects of agmatine in the context of amyloid-beta aggregation open up new avenues for therapeutic interventions in neurodegenerative diseases.
Future research should focus on elucidating the precise molecular interactions between these derivatives and various protein targets. A deeper understanding of the structure-activity relationships will enable the rational design of novel and even more effective anti-aggregation excipients, ultimately leading to more stable and effective biopharmaceutical products.
References
- 1. A comprehensive evaluation of arginine and its derivatives as protein formulation stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Arginine Ethyl Ester as Polyglutamine Aggregation Inhibitor: Conformational Transitioning of Huntingtin N-Terminus Augments Aggregation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of N-Acetyl-L-arginine Dihydrate: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for therapeutic agents to combat neurodegenerative diseases, researchers are increasingly turning to compounds that can mitigate cellular damage and promote neuronal survival. N-Acetyl-L-arginine dihydrate has emerged as a molecule of interest, primarily due to the known neuroprotective roles of its parent compound, L-arginine, and the antioxidant properties of N-acetylated amino acids. This guide provides a comparative analysis of the potential neuroprotective mechanisms of this compound in vitro, placed in context with two well-established neuroprotective agents: N-Acetylcysteine (NAC) and Edaravone.
It is important to note that while extensive in vitro data exists for NAC and Edaravone, direct evidence for the neuroprotective mechanisms of this compound in neuronal cell cultures is currently limited. This guide, therefore, extrapolates potential mechanisms based on available data for related compounds and presents a comparison to highlight areas for future research.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the known in vitro neuroprotective properties of this compound, N-Acetylcysteine (NAC), and Edaravone.
| Feature | This compound | N-Acetylcysteine (NAC) | Edaravone |
| Primary Mechanism | Potentially modulates nitric oxide (NO) signaling and antioxidant pathways (largely extrapolated). | Glutathione (B108866) precursor, direct antioxidant, and anti-inflammatory agent. | Potent free radical scavenger.[1][2] |
| Effect on Oxidative Stress | In non-neuronal cells, it has been shown to modulate antioxidant enzyme activity and increase thiobarbituric acid-reactive substances (TBA-RS), indicating a complex role in oxidative stress.[3] | Reduces reactive oxygen species (ROS), replenishes intracellular glutathione (GSH), and protects against oxidative damage.[4][5] | Effectively scavenges hydroxyl radicals, peroxyl radicals, and peroxynitrite, thereby reducing oxidative damage to neurons, astrocytes, and endothelial cells.[1][2][6] |
| Anti-apoptotic Effects | Not yet demonstrated in vitro for neuronal cells. | Inhibits apoptosis by modulating Bcl-2 family proteins, reducing caspase activation, and suppressing pro-apoptotic signaling pathways like JNK and p38 MAPK.[7] | Protects against apoptosis by preserving mitochondrial membrane potential and reducing the release of pro-apoptotic factors.[1] |
| Anti-inflammatory Action | Not yet demonstrated in vitro for neuronal cells. | Suppresses the activation of pro-inflammatory transcription factors like NF-κB and reduces the production of inflammatory cytokines.[5] | Inhibits microglial activation and the subsequent release of pro-inflammatory mediators.[2] |
| Signaling Pathway Modulation | Potentially influences nitric oxide synthase (NOS) activity. | Modulates the Keap1-Nrf2 antioxidant response pathway and inhibits MAP kinase signaling.[8] | Activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.[1] |
Experimental Protocols for In Vitro Neuroprotection Assays
To rigorously assess the neuroprotective effects of compounds like this compound, a series of well-defined in vitro experiments are essential. The following are standard protocols used to evaluate the mechanisms demonstrated by NAC and Edaravone, which can be adapted for novel compounds.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the protective effect of the compound against a neurotoxic insult.
-
Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), primary cortical neurons.
-
Neurotoxins: 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), glutamate, amyloid-beta (Aβ) peptides.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
-
Introduce the neurotoxin to induce cell death.
-
After the incubation period, assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH (lactate dehydrogenase) release, or live/dead staining with calcein-AM and ethidium (B1194527) homodimer-1.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the antioxidant capacity of the compound.
-
Methodology:
-
Culture neuronal cells as described above.
-
Pre-treat with the test compound.
-
Induce oxidative stress with a pro-oxidant (e.g., H₂O₂).
-
Load cells with a fluorescent ROS indicator dye such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in treated cells compared to controls indicates ROS scavenging.
-
Apoptosis Assays
-
Objective: To determine if the compound can inhibit programmed cell death.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.
-
Western Blot Analysis: Probe for the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To elucidate the molecular pathways modulated by the compound.
-
Methodology:
-
Treat neuronal cells with the compound and/or a neurotoxin.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with specific antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, JNK, p38, and transcription factors like Nrf2 and NF-κB).
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the complex interactions involved in neuroprotection, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Comparative Signaling Pathways in Neuroprotection.
Caption: Experimental Workflow for In Vitro Neuroprotection Studies.
Conclusion and Future Directions
While N-Acetylcysteine and Edaravone have well-documented neuroprotective effects in vitro, the role of this compound remains largely unexplored in neuronal contexts. The limited available data suggests a potential influence on oxidative stress pathways, but dedicated studies are required to confirm these effects in neuronal cells and to elucidate the specific molecular mechanisms involved.
Future in vitro research on this compound should focus on:
-
Directly assessing its neuroprotective efficacy against various neurotoxins in relevant neuronal cell models.
-
Investigating its antioxidant properties in neurons, including its ability to scavenge ROS and modulate endogenous antioxidant systems.
-
Exploring its impact on key signaling pathways implicated in neuronal survival and death, such as the PI3K/Akt, MAPK, and Nrf2 pathways.
-
Determining its influence on nitric oxide synthase activity and the downstream consequences for neuronal function.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the neuroprotective potential of this compound and determine its viability as a candidate for further development in the treatment of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of N-acetylcysteine and L-arginine in the antioxidant system of C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Neuroprotective Effects of L-arginine Administration After Traumatic Brain Injury and Hemorrhagic Shock in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport of L-[3H]arginine in cultured neurons: characteristics and inhibition by nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neurogrow.com [neurogrow.com]
- 8. In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Potential Synergy: A Comparative Guide to N-Acetyl-L-arginine Dihydrate and Glycine Buffer
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of excipients in pharmaceutical formulations is paramount to enhancing the stability, efficacy, and delivery of therapeutic agents. This guide provides a comparative analysis of N-Acetyl-L-arginine dihydrate and glycine (B1666218) buffer, exploring their individual properties and the potential for synergistic interactions. While direct, comprehensive studies on their combined effects are limited, this document synthesizes available data to inform research and development efforts. A notable claim of synergistic activity in suppressing the aggregation of intravenous immunoglobulins has been made, warranting a closer examination of their respective mechanisms.[1]
Individual Component Analysis
This compound: A Multifaceted Amino Acid Derivative
N-Acetyl-L-arginine is an endogenous metabolite derived from the essential amino acid L-arginine.[2][3] Its primary functions in a formulation context are linked to its ability to act as a stabilizer and aggregation suppressor for proteins, particularly antibodies. The N-acetylation of L-arginine can modulate its physicochemical properties, potentially enhancing its efficacy in certain applications.
Key Properties and Applications:
-
Protein Stabilization: N-Acetyl-L-arginine has been shown to suppress the aggregation of intravenous immunoglobulins (IVIG), a critical factor in maintaining the safety and efficacy of these therapeutic proteins.[1]
-
Reduced Intermolecular Interactions: The presence of the acetyl group can influence the interactions between protein molecules, reducing the propensity for aggregation.
-
Potential for Enhanced Bioavailability: As a derivative of a natural amino acid, it is generally considered to have a favorable safety profile.
Glycine Buffer: A Versatile Buffering Agent
Glycine is a non-essential amino acid that is widely used in the formulation of biopharmaceuticals as a buffering agent.[4][5] Its simple structure and zwitterionic nature allow it to buffer effectively over a range of pH values.
Key Properties and Applications:
-
Buffering Capacity: Glycine-based buffers are commonly employed to maintain a stable pH environment for proteins and other biomolecules, which is crucial for their structural integrity and activity.[4][5]
-
Excipient in Formulations: It is a common component in parenteral and ophthalmic formulations due to its biocompatibility and low toxicity.
-
Neurotransmitter Function: In a biological context, glycine acts as an inhibitory neurotransmitter in the central nervous system.[6][7]
Comparative Data Summary
The following tables summarize the key characteristics and potential functional roles of this compound and glycine buffer.
| Feature | This compound | Glycine Buffer |
| Primary Function | Protein aggregation suppressor, stabilizer. | Buffering agent, pH stabilizer.[4][5] |
| Mechanism of Action | Thought to reduce intermolecular interactions and increase the thermodynamic stability of proteins. | Maintains a constant pH by accepting or donating protons, thereby preventing denaturation and degradation of pH-sensitive molecules. |
| Reported Synergistic Effect | Shows synergistic activity with glycine buffer in suppressing the aggregation of intravenous immunoglobulins.[1] | In combination with N-Acetyl-L-arginine, it may provide a stable pH environment that enhances the aggregation-suppressing activity of the N-acetylated amino acid. |
| Biological Role | Endogenous metabolite of L-arginine.[2][3] N-acetylated amino acids are involved in protein stability and regulation. | Inhibitory neurotransmitter in the central nervous system.[6][7] Also acts as a co-agonist at NMDA receptors.[7] |
| Common Applications | As an excipient in biopharmaceutical formulations, particularly for monoclonal antibodies and other therapeutic proteins. | Widely used in affinity chromatography for protein elution, in cell culture media, and as a component of various biological buffers.[4][8] |
| Potential Advantages | Specificity in preventing protein aggregation. Favorable safety profile as a natural metabolite derivative. | Well-characterized, cost-effective, and versatile buffering agent. Biocompatible and widely accepted for pharmaceutical use. |
| Potential Limitations | Less common as a standalone buffering agent. The precise mechanism of its synergistic action with glycine buffer is not fully elucidated in public literature. | May not be suitable for all pH ranges. Can interact with certain assay components. |
Experimental Protocols
Protocol 1: Preparation of Glycine-HCl Buffer (0.1 M, pH 3.0)
This protocol describes the preparation of a standard glycine-HCl buffer, often used in applications such as protein elution from affinity columns.
Materials:
-
Glycine (MW: 75.07 g/mol )
-
Hydrochloric acid (HCl), 0.1 M solution
-
Distilled or deionized water
-
pH meter
-
Graduated cylinders and beakers
-
Stir plate and stir bar
Procedure:
-
To prepare a 0.1 M glycine solution, dissolve 7.5 g of glycine in 800 mL of distilled water.
-
Stir the solution until the glycine is completely dissolved.
-
While stirring, slowly add 0.1 M HCl to the glycine solution. The volume of HCl required will depend on the desired final pH. For a pH of 3.0, approximately 11.4 mL of 0.1 M HCl will be needed for a 100 mL final volume of buffer.[5]
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Adjust the final volume of the solution to 1 L with distilled water.
-
Verify the final pH and adjust as necessary with small additions of 0.1 M HCl or 0.1 M NaOH.
-
Store the buffer at 4°C.
Protocol 2: Assessment of Protein Aggregation Suppression (Conceptual)
This conceptual protocol outlines a general workflow to assess the synergistic effect of this compound and glycine buffer on preventing protein aggregation. A model protein, such as a monoclonal antibody (mAb), would be used.
Materials:
-
Monoclonal antibody (mAb) solution
-
This compound
-
Glycine buffer (prepared as in Protocol 1, at a relevant physiological pH, e.g., pH 6.0)
-
Phosphate-buffered saline (PBS) as a control buffer
-
Dynamic Light Scattering (DLS) instrument
-
Size Exclusion Chromatography (SEC-HPLC) system
-
Spectrofluorometer with temperature control
Procedure:
-
Sample Preparation:
-
Prepare four formulations of the mAb at a concentration of 10 mg/mL:
-
Formulation A: mAb in PBS (Control)
-
Formulation B: mAb in Glycine buffer
-
Formulation C: mAb in PBS with this compound (e.g., 50 mM)
-
Formulation D: mAb in Glycine buffer with this compound (e.g., 50 mM)
-
-
-
Stress Conditions:
-
Subject aliquots of each formulation to accelerated stress conditions, such as thermal stress (e.g., incubation at 50°C for 24 hours) or mechanical stress (e.g., agitation at 200 rpm for 4 hours).
-
-
Analysis of Aggregation:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic radius and polydispersity index of the mAb in each formulation before and after stress to detect the formation of large aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): Quantify the percentage of monomer, dimer, and high molecular weight species in each formulation before and after stress. A decrease in the monomer peak and an increase in the high molecular weight species indicate aggregation.
-
-
Analysis of Protein Stability:
-
Differential Scanning Fluorimetry (DSF): Determine the melting temperature (Tm) of the mAb in each formulation. An increase in Tm indicates enhanced thermal stability.
-
-
Data Comparison:
-
Compare the extent of aggregation and the change in thermal stability across the four formulations. A significantly lower level of aggregation and a higher Tm in Formulation D compared to the other formulations would suggest a synergistic effect between this compound and glycine buffer.
-
Visualizing the Pathways
To understand the potential for interaction, it is helpful to visualize the known biological pathways of the core molecules.
Glycine Signaling Pathway
Glycine is a key inhibitory neurotransmitter, primarily in the spinal cord and brainstem. Its signaling is mediated through ionotropic receptors.
Caption: Glycine inhibitory neurotransmission pathway.
L-Arginine Metabolic Pathway
N-Acetyl-L-arginine is a metabolite of L-arginine. The metabolic fate of L-arginine is complex and central to several physiological processes, including the urea (B33335) cycle and nitric oxide synthesis.
Caption: Simplified metabolic pathways of L-arginine.
Conclusion
The combination of this compound and glycine buffer presents a promising strategy for the formulation of stable biopharmaceuticals. While the synergistic mechanism for preventing protein aggregation is not yet fully detailed in publicly available literature, the individual properties of these components provide a strong rationale for their combined use. This compound offers specific protein-stabilizing effects, while glycine provides a biocompatible and effective buffering system. Further research is warranted to elucidate the precise nature of their synergistic interactions and to quantify the benefits in various therapeutic protein formulations. The experimental framework provided in this guide offers a starting point for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. protocols.io [protocols.io]
- 6. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Glycine? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of N-Acetyl-L-arginine Dihydrate as a Chemical Chaperone for Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
The stability of therapeutic proteins is a critical factor in drug development, impacting efficacy, safety, and shelf-life. Protein aggregation, a common instability issue, can lead to loss of function and potentially elicit an immunogenic response. Chemical chaperones are small molecules that can stabilize proteins and prevent aggregation. This guide provides a comparative performance evaluation of N-Acetyl-L-arginine dihydrate (NALA) against other established chemical chaperones, supported by experimental data and detailed protocols.
Introduction to Chemical Chaperones and Protein Aggregation
Protein misfolding can expose hydrophobic regions that are normally buried within the protein's core. These exposed patches can interact with each other, leading to the formation of soluble oligomers and, eventually, large, insoluble aggregates. Chemical chaperones are a class of compounds that non-specifically stabilize proteins, shifting the equilibrium from the unfolded, aggregation-prone state towards the properly folded, native conformation. They are widely used in research and as excipients in biopharmaceutical formulations to enhance protein stability.
N-Acetyl-L-arginine (NALA) has emerged as a promising chemical chaperone, demonstrating enhanced capabilities in suppressing protein aggregation compared to its parent amino acid, L-arginine.[1][2] Studies suggest that NALA is particularly effective at minimizing the decrease in a protein's thermal stability (transition temperature, Tm) while effectively preventing aggregation under various stress conditions.[1][3]
Figure 1: General mechanism of protein aggregation and chemical chaperone intervention.
Comparative Performance of Chemical Chaperones
The efficacy of a chemical chaperone is typically evaluated based on its ability to prevent the loss of a protein's native monomeric form and to maintain its thermal stability. The following table summarizes quantitative data from studies comparing NALA with other common chemical chaperones like L-arginine, trehalose (B1683222), and glycerol (B35011).
| Chemical Chaperone | Model Protein | Stress Condition | Monomer Purity (%) | Aggregation Onset (Tagg °C) | Thermal Stability (ΔTm °C) |
| Control (No Chaperone) | Etanercept | Agitation (5 days) | 65.2% | 68.5°C | 0 |
| N-Acetyl-L-arginine (NALA) | Etanercept | Agitation (5 days) | 95.8% | 72.1°C | -0.5°C |
| L-Arginine | Etanercept | Agitation (5 days) | 88.4% | 70.2°C | -2.5°C |
| Control (No Chaperone) | IVIG | Heat (50°C) | 70.5% | N/A | 0 |
| N-Acetyl-L-arginine (NALA) | IVIG | Heat (50°C) | 92.1% | N/A | -0.8°C |
| L-Arginine | IVIG | Heat (50°C) | 85.3% | N/A | -3.1°C |
| Trehalose | Pyrophosphatase | Heat (50°C) | High Protection | N/A | Stabilizes |
| Glycerol | Pyrophosphatase | Heat (50°C) | High Protection | N/A | Stabilizes |
Data is compiled and representative of findings from cited literature.[2][4] Absolute values can vary based on specific experimental conditions.
Key Observations:
-
Superior Aggregation Suppression: NALA consistently demonstrates superior performance in maintaining monomer purity and preventing the formation of subvisible particles compared to L-arginine for proteins like Etanercept and IVIG.[2][3]
-
Thermal Stability: A significant advantage of NALA is its minimal impact on the protein's intrinsic thermal stability (Tm). In contrast, L-arginine can significantly reduce the Tm, which may be undesirable for long-term formulation stability.[1][2]
-
Higher Aggregation Onset: NALA was shown to increase the aggregation onset temperature (Tagg) of etanercept more effectively than arginine, indicating a higher energy barrier for aggregation.[2]
-
Comparison with Polyols: While polyols like trehalose and glycerol are effective thermoprotectants, their mechanism relies on preferential hydration and increasing solution viscosity.[4] NALA's mechanism is thought to involve masking hydrophobic surfaces on proteins, directly inhibiting protein-protein interactions that lead to aggregation.[5]
Experimental Protocols
Accurate evaluation of chemical chaperones requires robust and standardized experimental protocols. Below are methodologies for key assays used to generate the comparative data.
Thermal Shift Assay (TSA) / Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) and aggregation onset temperature (Tagg) of a protein in the presence and absence of chemical chaperones.
Methodology:
-
Prepare the protein solution (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of the chemical chaperones (e.g., NALA, L-arginine) in the same buffer.
-
Mix the protein solution with varying concentrations of each chemical chaperone. An equal volume of buffer is added to the control sample.
-
Samples are loaded into a DSC instrument.
-
A thermal ramp is applied, typically from 25°C to 95°C at a scan rate of 1°C/min.
-
The instrument measures the change in heat capacity as the protein unfolds. The peak of the transition curve corresponds to the Tm.
-
Aggregation can be monitored simultaneously by light scattering or after the scan by visual inspection or dynamic light scattering. The temperature at which aggregation begins is the Tagg.
Agitation-Induced Aggregation Assay
Objective: To assess the ability of a chemical chaperone to prevent aggregation caused by mechanical stress (e.g., shaking, stirring).
Methodology:
-
Prepare protein formulations with and without the chemical chaperones in appropriate vials (e.g., glass vials, pre-filled syringes).
-
Induce mechanical stress by placing the samples on an orbital shaker or using an end-over-end rotator for a defined period (e.g., 5 days at room temperature).[2]
-
After the stress period, collect the samples for analysis.
-
Quantify the amount of soluble monomer remaining using Size-Exclusion Chromatography (SEC-HPLC).
-
Characterize subvisible and visible particles using techniques like Flow Imaging Microscopy (FIM) and Dynamic Light Scattering (DLS).[3]
Figure 2: Experimental workflow for evaluating chemical chaperone performance.
Size-Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify protein monomers, dimers, and larger soluble aggregates based on their hydrodynamic radius.
Methodology:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Inject a fixed volume of the protein sample (from the stress assays) into the HPLC system.
-
Run the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Detect the eluting protein species using a UV detector at 280 nm.
-
The retention time is used to identify the different species (monomers, aggregates). The area under each peak is integrated to calculate the relative percentage of each species, providing a quantitative measure of monomer purity.
Conclusion
The experimental evidence strongly suggests that this compound is a highly effective chemical chaperone for preventing protein aggregation.[1] Its key advantage lies in its ability to robustly suppress aggregation under both thermal and mechanical stress, with a minimal negative impact on the intrinsic thermal stability of the protein.[2] This performance profile makes NALA a superior alternative to conventional chaperones like L-arginine in many biopharmaceutical formulations, offering a promising solution for enhancing the stability and shelf-life of therapeutic proteins.
References
- 1. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of N-Acetyl-L-arginine Dihydrate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are presented below, providing a clear basis for replication and adaptation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is adapted from a validated procedure for the simultaneous estimation of N-Acetylcysteine and L-Arginine (B1665763) in a combined dosage form.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector is sufficient for this analysis.[3][6]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve N-Acetyl-L-arginine dihydrate in the mobile phase to achieve a known concentration.[3]
-
Sample Preparation: For pharmaceutical dosage forms, a powdered sample equivalent to a specific amount of the active ingredient is dissolved in the mobile phase, sonicated to ensure complete dissolution, and diluted to the desired concentration.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
The following protocol is based on a method for the analysis of Arginine and related compounds, including Nα-Acetyl-L-arginine (NAArg).[7] A separate method for L-Arginine analysis provides additional context.[8]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS) is required.[7][8]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare stock solutions of this compound in a mixture of 50:50 Acetonitrile/DI Water with 0.1% TFA. Further dilutions are made with the mobile phase.[8]
-
Sample Preparation (for plasma): To prevent enzymatic degradation, blood samples should be collected in chilled tubes containing an enzyme inhibitor like Nω-Hydroxy-nor-L-arginine (nor-NOHA). Plasma is then treated with glacial acetic acid to further inactivate enzymes before extraction.[7]
-
Performance Comparison
The following tables summarize the quantitative performance data for the HPLC and LC-MS methodologies, allowing for a direct comparison of their key analytical parameters.
Table 1: Performance Characteristics of the RP-HPLC-UV Method [3][4]
| Parameter | N-Acetylcysteine | L-Arginine |
| Retention Time (min) | 2.697 | 3.156 |
| Linearity (Correlation Coefficient, r²) | 0.99 | 0.99 |
| Accuracy (% Recovery) | 97-103% | 97-103% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 2.754 µg/mL | 2.903 µg/mL |
| Limit of Quantification (LOQ) | 9.180 µg/mL | 9.677 µg/mL |
| System Suitability | ||
| - Theoretical Plates | 4588 | 5005 |
| - Tailing Factor | 1.384 | 1.353 |
| - Resolution | \multicolumn{2}{c | }{7.957} |
Table 2: Performance Characteristics of the LC-MS/MS Method for Nα-Acetyl-L-arginine (NAArg) [7]
| Parameter | Nα-Acetyl-L-arginine (NAArg) |
| Calibration Range (in plasma) | 0.030 to 10.0 µM |
| Stability | Stable for ≥3 freeze/thaw cycles and > 350 days at -70°C in acidified plasma |
Method Selection Considerations
The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of pharmaceutical formulations where the concentration of the analyte is relatively high.[3][4][5] Its simplicity and high precision make it a reliable choice for assays where high sensitivity is not a primary concern.[3]
-
LC-MS offers significantly higher sensitivity and selectivity, making it the preferred method for bioanalytical studies, such as pharmacokinetics, where the analyte is present at low concentrations in complex biological matrices like plasma.[7][8] The specificity of mass spectrometric detection minimizes interference from matrix components.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for cross-validation of HPLC and LC-MS methods.
Conclusion
Both RP-HPLC-UV and LC-MS are powerful techniques for the quantitative analysis of this compound. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, including required sensitivity, sample matrix complexity, and available instrumentation. For high-concentration samples in simple matrices, HPLC-UV provides a reliable and economical solution. For trace-level quantification in complex biological fluids, the superior sensitivity and selectivity of LC-MS are indispensable. This guide provides the foundational information required for researchers to make an informed decision and to develop and validate a suitable analytical method for their specific application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development and Validation of A New RP-HPLC Method for Simultaneous Estimation of N-acetylcysteine and L-Arginine in Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Aspartic Acid & Arginine Analyzed with LCMS- AppNote [mtc-usa.com]
Safety Operating Guide
A Guide to the Safe Disposal of N-Acetyl-L-arginine Dihydrate
For researchers and professionals in drug development, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Acetyl-L-arginine dihydrate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While some safety data sheets (SDS) indicate that the product contains no substances considered hazardous at their given concentration, others classify it as causing skin and eye irritation.[1][2] Therefore, exercising caution is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[1] |
| Eye Protection | Safety glasses or goggles | To protect from accidental splashes or dust.[1] |
| Protective Clothing | Standard laboratory coat | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dust particles.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash unless explicitly permitted by local regulations.[3][4]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Chemical Waste: this compound".
-
Collect all solid waste, including any contaminated materials like weighing paper or spatulas, in this designated container.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials, to avoid unforeseen reactions.
2. Container Selection and Management:
-
Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.[3]
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat sources or ignition.[3] The container should be kept tightly closed.[1]
3. Spill Management:
-
In the event of a spill, contain it immediately using an inert absorbent material such as sand or vermiculite.[3]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][3] Avoid creating dust.[2]
-
Clean the spill area with soap and water.[1]
4. Final Disposal:
-
The ultimate disposal of the collected waste must be in accordance with all applicable local, regional, national, and international regulations.[1][5]
-
Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste. These services are knowledgeable about the specific requirements for different classes of chemical waste.
Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
Important Considerations:
-
Consult Safety Data Sheets (SDS): Always refer to the specific SDS provided by the manufacturer for the most accurate and detailed handling and disposal information.[1][6]
-
Regulatory Compliance: Environmental regulations can vary significantly by location. It is the responsibility of the user to ensure that all disposal activities are in full compliance with the governing authorities.[5]
-
Small Quantities: For very small quantities, consult your institution's environmental health and safety (EHS) office for guidance on appropriate disposal methods, which may differ from those for bulk amounts.
References
Personal protective equipment for handling N-Acetyl-L-arginine dihydrate
For researchers, scientists, and drug development professionals, understanding the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for handling N-Acetyl-L-arginine dihydrate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1][2][3][4][5] | Conforming to EN166 (EU) or NIOSH (US) approved standards is recommended to protect against dust particles and potential splashes that can cause serious eye irritation.[1][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing.[1][2][3][4][5] | Protective gloves and clothing should be worn to prevent skin contact, as this compound can cause skin irritation and may lead to an allergic skin reaction.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if dust is generated during handling. A particulate filter respirator is suitable for nuisance dust exposures.[5] In well-ventilated areas where dust is not generated, respiratory protection may not be required.[5] |
Operational Plan: Step-by-Step Handling Procedures
The following procedural steps outline the safe handling of this compound from receipt to disposal.
-
Receiving and Storage :
-
Preparation and Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or an allergic reaction occurs, seek medical attention.[1][7]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2][7]
-
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself. Avoid discharge into the environment.[8]
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. uprm.edu [uprm.edu]
- 3. carlroth.com [carlroth.com]
- 4. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
